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  • Product: Piperazine, 1-(2-bromophenyl)-, monohydrochloride
  • CAS: 853745-55-8

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-(2-Bromophenyl)piperazine Hydrochloride: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 1-(2-bromophenyl)piperazine hydrochloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 1-(2-bromophenyl)piperazine hydrochloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. The piperazine moiety is a privileged scaffold in medicinal chemistry, and this particular halogenated derivative serves as a versatile building block, especially in the field of neuropharmacology.[1][2][3] This guide details the compound's molecular structure, physicochemical properties, a validated synthetic protocol, analytical characterization methods, and its principal applications, grounding all technical claims in authoritative references.

Introduction: The Significance of Phenylpiperazines in Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is one of the most prevalent structural motifs in modern pharmaceuticals.[1][4] Its presence can significantly improve the pharmacokinetic profile of drug candidates by increasing water solubility and bioavailability, with the nitrogen atoms acting as key hydrogen bond acceptors or donors.[1]

Among piperazine derivatives, N-arylpiperazines are a cornerstone of central nervous system (CNS) drug discovery. The introduction of a substituted phenyl group, such as the 2-bromophenyl moiety, profoundly influences the molecule's chemical properties and biological activity.[5] The bromine atom not only enhances lipophilicity but also serves as a crucial synthetic handle for further molecular elaboration through cross-coupling reactions. 1-(2-Bromophenyl)piperazine is particularly notable as a precursor in the synthesis of various therapeutic agents, including serotonin receptor modulators.[6][7] This guide focuses on the hydrochloride salt form, which enhances the compound's stability and ease of handling.

Molecular Structure and Physicochemical Properties

1-(2-Bromophenyl)piperazine hydrochloride is an organic salt consisting of a protonated piperazine ring attached to a bromophenyl group at the ortho-position, with a chloride counter-ion. This salt form is typically a white to off-white crystalline solid.[5][8]

Data Summary
PropertyValueSource(s)
Compound Name 1-(2-Bromophenyl)piperazine Hydrochloride
Synonyms 1-(o-bromophenyl)piperazine HCl[5]
Molecular Formula C₁₀H₁₃BrN₂·HCl (or C₁₀H₁₄BrClN₂)[8][9]
Molecular Weight 277.59 g/mol [8][9]
Appearance White to off-white powder or crystal[5][8]
CAS Number (Free Base) 1011-13-8[6][7][10]
Molecular Weight (Free Base) 241.13 g/mol [6][10][11]
Solubility Soluble in ethanol and DMSO; limited in water[5]
Storage Conditions Store at room temperature or 2-8°C[6][8]
Primary Hazard Irritant[7][10]
Molecular Structure Diagram

Caption: Structure of 1-(2-Bromophenyl)piperazine Hydrochloride.

Synthesis and Purification Protocol

The synthesis of N-arylpiperazines is a fundamental transformation in organic chemistry. A robust and widely applicable method is the palladium-catalyzed Buchwald-Hartwig amination, which efficiently forms the critical carbon-nitrogen bond between an aryl halide and the piperazine.[12]

Rationale for Experimental Choices
  • Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) paired with a specialized phosphine ligand (e.g., BINAP) is chosen for its high efficiency in forming C-N bonds with sterically hindered and electron-neutral aryl bromides.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the piperazine nitrogen, facilitating the catalytic cycle without competing in side reactions.

  • Solvent: An anhydrous, aprotic solvent like toluene is required to prevent quenching of the reactive organometallic intermediates.

  • Salt Formation: Conversion to the hydrochloride salt is achieved by treating the purified free base with HCl. This step is crucial as the salt form often has superior crystallinity, stability, and handling properties compared to the free base oil or low-melting solid.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1-(2-bromophenyl)piperazine HCl.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (1 mol%), BINAP (1.5 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Addition of Reactants: Add 1,2-dibromobenzene (1.0 equivalent) and piperazine (1.2 equivalents) to the flask, followed by anhydrous toluene.

  • Heating: Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching and Extraction: Upon completion, cool the mixture to room temperature and quench with water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography to yield 1-(2-bromophenyl)piperazine as the free base.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Slowly add a 2.0 M solution of HCl in diethyl ether or dioxane dropwise with stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-bromophenyl)piperazine hydrochloride as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the four aromatic protons in the range of δ 7.0-7.6 ppm. The eight piperazine protons will appear as two or more multiplets in the upfield region (typically δ 3.0-3.5 ppm). In the HCl salt, the N-H protons may appear as a broad singlet.

    • ¹³C NMR: The spectrum will display six signals for the aromatic carbons, with the carbon attached to the bromine appearing at a characteristic chemical shift. Four signals corresponding to the piperazine ring carbons are also expected.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The mass spectrum of the free base will show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, resulting in two peaks at m/z 241 and 243.

  • Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt will exhibit a broad absorption band in the 2400-2800 cm⁻¹ region, characteristic of the N-H⁺ stretch of an amine salt. Other key peaks include C-N stretching and aromatic C-H and C=C vibrations.[13]

Applications in Research and Drug Development

1-(2-Bromophenyl)piperazine HCl is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate.

  • Precursor for Serotonergic Agents: It is a well-established starting material for the synthesis of compounds targeting serotonin receptors, such as 5-HT1A antagonists.[6][7] The piperazine core is a common pharmacophore for this class of drugs.

  • Intermediate in Vortioxetine Synthesis: This compound is recognized as a key intermediate or a potential impurity in the manufacturing of the antidepressant drug Vortioxetine.[7][10]

  • Scaffold for Further Derivatization: The ortho-bromine atom is a versatile functional group that allows for further chemical modification. Scientists can use it in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach other molecular fragments, enabling the exploration of a wide chemical space in lead optimization campaigns. This strategic placement of a reactive handle is a powerful tool in modern medicinal chemistry.[14]

Conclusion

1-(2-Bromophenyl)piperazine hydrochloride is a fundamentally important molecule in the toolbox of medicinal chemists. Its well-defined structure, predictable reactivity, and established role as a precursor to CNS-active agents make it an indispensable resource. This guide has provided a technical framework covering its essential properties, a reliable synthetic pathway, and key applications, underscoring its continued relevance in the pursuit of novel therapeutics.

References

  • Pharmaffiliates. (n.d.). 1-(2-Bromophenyl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromophenyl)piperazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • precisionFDA. (n.d.). 1-(3-BROMOPHENYL)PIPERAZINE. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • Sonal Organo. (2024, March 22). 1-(2-methoxyphenyl)piperazine hydrochloride is a.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • MDPI. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Taylor & Francis Online. (2016, July 2). Piperazine derivatives for therapeutic use: A patent review (2010-present). Retrieved from [Link]

  • PubMed. (2025, June 19). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Retrieved from [Link]

  • ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Dabrafenib (GSK2118436): A Keystone in Targeted Cancer Therapy

Disclaimer: The information provided in this guide is intended for researchers, scientists, and drug development professionals. It is based on the assumption that the intended topic is Dabrafenib (CAS RN: 1195765-45-7),...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The information provided in this guide is intended for researchers, scientists, and drug development professionals. It is based on the assumption that the intended topic is Dabrafenib (CAS RN: 1195765-45-7), also known as GSK2118436, a compound with extensive research and clinical data aligning with the detailed request for a technical whitepaper. The initially provided CAS number 937046-98-5 corresponds to 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine, a compound with limited publicly available data for an in-depth guide of this nature.

Introduction: The Dawn of Precision Oncology with Dabrafenib

Dabrafenib, sold under the brand name Tafinlar, represents a paradigm shift in oncology, moving from broad-spectrum cytotoxic agents to highly specific, mutation-targeted therapies.[3] It is an orally bioavailable inhibitor of the B-Raf (BRAF) protein, a critical component of the MAP kinase/ERK signaling pathway that governs cell proliferation and survival.[4] The discovery and development of Dabrafenib have been pivotal for patients with cancers harboring specific BRAF mutations, most notably the V600E mutation, which is prevalent in a significant portion of melanomas, non-small cell lung cancers, and anaplastic thyroid cancers.[5][6] This guide provides a comprehensive overview of Dabrafenib, from its fundamental chemical properties and mechanism of action to its synthesis, safety profile, and clinical significance.

Physicochemical Properties and Formulation

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueSource
Chemical Name N-(3-(5-(2-aminopyrimidin-4-yl)-2-tert-butylthiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide[7]
Synonyms GSK2118436, Tafinlar[4][8]
CAS Number 1195765-45-7[8]
Molecular Formula C23H20F3N5O2S2[8]
Molecular Weight 519.56 g/mol [9]
Appearance Crystalline solid[10]
Solubility Soluble in DMSO (≥ 33 mg/mL) and ethanol (~1 mg/mL with slight warming).[9][10][11][9][10][11]
Storage Store lyophilized powder at -20°C, desiccated. Once in solution, store at -20°C and use within 3 months.[9][9]

For clinical use, Dabrafenib is formulated as capsules and tablets for suspension.[12] The choice of formulation can depend on the patient's age and weight, with specific dosing regimens for pediatric and adult populations.[12][13]

Mechanism of Action: Targeting the Aberrant BRAF Kinase

Dabrafenib is a potent and selective ATP-competitive inhibitor of the RAF kinases, with particularly high affinity for the mutated BRAF V600E protein.[2][8] In normal cellular signaling, the RAS-RAF-MEK-ERK (MAPK) pathway is tightly regulated. However, the BRAF V600E mutation leads to constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling that promotes cell proliferation and survival.[5]

Dabrafenib binds to the active conformation of the mutated BRAF kinase, blocking its activity and thereby inhibiting the phosphorylation of MEK and ERK.[2] This disruption of the MAPK pathway leads to G1 cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600 mutation.[2]

Dabrafenib Mechanism of Action cluster_0 Cell Membrane cluster_1 MAPK Signaling Pathway cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF_mutant BRAF (V600E Mutant) Constitutively Active RAS->BRAF_mutant MEK MEK BRAF_mutant->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Dabrafenib Dabrafenib Dabrafenib->BRAF_mutant Inhibition

Caption: Dabrafenib inhibits the constitutively active BRAF V600E mutant, blocking the MAPK signaling pathway and subsequent tumor cell proliferation.

It is crucial to note that Dabrafenib is not indicated for patients with wild-type BRAF melanoma due to the potential for paradoxical activation of the MAPK pathway in these cells.[2][5]

Synthesis of Dabrafenib: A Multi-Step Approach

The synthesis of Dabrafenib is a complex, multi-step process. While several synthetic routes have been published, a general overview involves the following key transformations:

  • Sulfonamidation: The synthesis often begins with the reaction of an aminofluorophenyl derivative with 2,6-difluorobenzenesulfonyl chloride to form the core sulfonamide structure.[14][15]

  • Halogenation and Thiazole Cyclization: Subsequent steps involve halogenation followed by the construction of the thiazole ring.[14][15]

  • Acylation and Pyrimidine Cyclization: The final key steps involve acylation and the formation of the aminopyrimidine ring to yield the final Dabrafenib molecule.[14][15]

The following diagram illustrates a generalized workflow for the synthesis of Dabrafenib.

Dabrafenib Synthesis Workflow start Starting Materials (e.g., 3-(3-amino-2-fluorophenyl)-3-oxa-propionate) step1 Sulfonamidation start->step1 step2 Halogenation step1->step2 step3 Thiazole Cyclization step2->step3 step4 Acylation step3->step4 step5 Pyrimidine Cyclization step4->step5 end Dabrafenib step5->end Dabrafenib Safe Handling Workflow start Risk Assessment ppe Wear Appropriate PPE: - Nitrile gloves - Safety glasses with side shields - Lab coat start->ppe handling Handle in a Ventilated Enclosure (e.g., chemical fume hood) ppe->handling weighing Weighing: Use a balance with a draft shield or in a powder containment hood handling->weighing dissolving Dissolving: Add solvent slowly to the solid to avoid dust generation weighing->dissolving disposal Waste Disposal: Dispose of as hazardous waste according to local regulations dissolving->disposal decontamination Decontaminate surfaces with an appropriate solvent (e.g., ethanol) disposal->decontamination end Safe Handling Complete decontamination->end

Caption: A generalized workflow for the safe handling of Dabrafenib in a laboratory setting.

First Aid Measures
  • Skin Contact: Wash immediately with plenty of water. [7]* Eye Contact: Rinse immediately with plenty of water and seek medical advice. [7]* Inhalation: Move to fresh air. If breathing is difficult, seek medical attention. [16]* Ingestion: Do not induce vomiting. Seek immediate medical attention. [16] For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS). [7][10][17][16][18]

Conclusion: A Targeted Approach with Broadening Horizons

Dabrafenib has firmly established its role as a cornerstone in the treatment of BRAF-mutant cancers. Its development has not only provided a life-extending therapeutic option for many patients but has also paved the way for a deeper understanding of cancer biology and the principles of targeted therapy. The ongoing research into combination therapies and mechanisms of resistance continues to expand the utility of Dabrafenib, offering hope for its application in a wider range of malignancies. As our knowledge of the molecular drivers of cancer grows, the story of Dabrafenib serves as a powerful testament to the potential of precision medicine to transform patient outcomes.

References

  • R Discovery. (n.d.). What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? Retrieved from [Link]

  • PMC. (n.d.). Dabrafenib and its use in the treatment of metastatic melanoma. Retrieved from [Link]

  • Wikipedia. (n.d.). Dabrafenib. Retrieved from [Link]

  • DermNet. (n.d.). Dabrafenib. Retrieved from [Link]

  • AACR Journals. (2025, November 3). Assessing Patient Risk, Benefit, and Outcomes in Drug Development: A Decade of Dabrafenib and Trametinib Clinical Trials. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of dabrafenib and trametinib: binding of BRAF and MEK inhibitors generates a blockade point in MAPK pathway at two different levels, inhibiting oncogenic downstream signaling and causing cell cycle arrest. Retrieved from [Link]

  • MacariusHealth. (n.d.). Dabrafenib - Uses, Side Effects, Warnings & FAQs. Retrieved from [Link]

  • Drugs.com. (2025, August 25). Dabrafenib: Key Safety & Patient Guidance. Retrieved from [Link]

  • PubMed. (2025, July 10). Assessing Patient Risk, Benefit, and Outcomes in Drug Development: A Decade of Dabrafenib and Trametinib Clinical Trials. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS DABRAFENIB. Retrieved from [Link]

  • Patsnap. (2014, February 19). Preparation method of dabrafenib.
  • Google Patents. (n.d.). WO2016059548A1 - Processes for the preparation of dabrafenib.
  • [Product Monograph Template - Standard]. (2024, May 29). Tafinlar (dabrafenib). Retrieved from [Link]

  • NCI Drug Dictionary. (n.d.). Definition of dabrafenib. Retrieved from [Link]

  • Google Patents. (n.d.). CN103588767A - Preparation method of dabrafenib.
  • MDPI. (2025, March 16). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Retrieved from [Link]

  • FDA. (2022, June 23). FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation. Retrieved from [Link]

  • NCI. (2022, July 21). FDA approves dabrafenib–trametinib for BRAF-positive cancers. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Study Details | NCT01072175 | Investigate Safety, Pharmacokinetics and Pharmacodynamics of GSK2118436 & GSK1120212. Retrieved from [Link]

Sources

Foundational

difference between 1-(2-bromophenyl)piperazine free base and hydrochloride salt

An In-depth Technical Guide to 1-(2-bromophenyl)piperazine: Free Base vs. Hydrochloride Salt Introduction In the landscape of modern medicinal chemistry and neuropharmacology, arylpiperazine scaffolds are of paramount im...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-bromophenyl)piperazine: Free Base vs. Hydrochloride Salt

Introduction

In the landscape of modern medicinal chemistry and neuropharmacology, arylpiperazine scaffolds are of paramount importance, serving as foundational structures for a multitude of therapeutic agents. Among these, 1-(2-bromophenyl)piperazine is a critical starting material and intermediate for the synthesis of various active pharmaceutical ingredients (APIs), including novel antidepressants and antipsychotics.[1][2] Researchers and drug development professionals frequently encounter this compound in two distinct forms: the free base and its hydrochloride (HCl) salt.

The decision to use the free base or the hydrochloride salt is not trivial; it has profound implications for every stage of the development pipeline, from synthetic strategy and analytical characterization to formulation, stability, and ultimately, the bioavailability of the final drug product.[3][4] This guide provides a comprehensive technical analysis of the core differences between 1-(2-bromophenyl)piperazine free base and its hydrochloride salt, offering field-proven insights into the causality behind experimental choices and providing validated protocols for their handling and characterization.

Molecular and Structural Overview

The fundamental difference between the two forms lies in the protonation state of the piperazine ring's nitrogen atoms. The piperazine moiety contains two secondary amine nitrogens, which are basic and can accept protons.[5]

  • 1-(2-bromophenyl)piperazine Free Base: In this form, the nitrogen atoms are neutral (unprotonated). It is the parent molecule, ready to act as a nucleophile or base in chemical reactions.

  • 1-(2-bromophenyl)piperazine Hydrochloride: This is an ammonium salt formed when one of the basic nitrogen atoms of the piperazine ring accepts a proton (H⁺) from hydrochloric acid (HCl).[5] The resulting positively charged piperazinium ion is paired with a negatively charged chloride ion (Cl⁻).

cluster_0 Chemical Structures free_base 1-(2-bromophenyl)piperazine (Free Base) hcl_salt 1-(2-bromophenyl)piperazine HCl (Hydrochloride Salt) FB Free Base (in organic solvent) Salt Hydrochloride Salt (Precipitate) FB->Salt + HCl HCL_sol HCl Solution (e.g., in Isopropanol)

Caption: Reaction diagram for the formation of the hydrochloride salt.

Comparative Physicochemical Properties

The protonation of the piperazine nitrogen dramatically alters the molecule's physicochemical properties. These differences are critical for understanding the handling, formulation, and biological activity of the compound. The choice between the two forms is a classic optimization problem in drug development. [3][6]

Property 1-(2-bromophenyl)piperazine Free Base 1-(2-bromophenyl)piperazine Hydrochloride Rationale & Scientific Insight
Molecular Formula C₁₀H₁₃BrN₂ [7] C₁₀H₁₄BrClN₂ The addition of HCl increases the molecular weight.
Molecular Weight 241.13 g/mol [8] 277.59 g/mol This difference is critical for stoichiometric calculations in synthesis and for accurate preparation of solutions and formulations. [9]
Physical State White to off-white solid; may be an oil or waxy at ambient temperature. [2] Crystalline white solid. [10] The ionic nature of the salt leads to a more ordered crystal lattice, resulting in a stable, crystalline solid that is easier to handle and weigh accurately. [11]
Aqueous Solubility Limited to very low. [2] High. The ionic salt readily dissolves in polar solvents like water through favorable ion-dipole interactions. The free base, being less polar, is more soluble in organic solvents like DMSO and ethanol. [2][5][12]
Stability Less stable; susceptible to oxidation and degradation over time. [12][13] Significantly more stable, with a longer shelf-life. [5][14] The protonated nitrogen in the salt is less nucleophilic and less prone to aerial oxidation. The salt form's crystalline nature also protects the molecule from degradation. [3]
Hygroscopicity Generally low. Can be hygroscopic. [15] The ionic nature of salts can attract and absorb atmospheric water. This can lead to caking, changes in crystal form, and potential degradation, necessitating controlled storage conditions. [6][16]
Melting Point Lower. Significantly higher. Strong ionic forces within the salt's crystal lattice require more energy to overcome compared to the intermolecular forces (van der Waals, dipole-dipole) in the free base crystal. [13]

| Solution pH | Basic. | Acidic. | When dissolved in water, the salt dissociates, and the piperazinium ion acts as a weak acid, lowering the solution pH. The free base acts as a weak base, raising the pH. [15][17]|

Implications in Research and Drug Development

The distinct properties of the free base and its HCl salt dictate their use in different scientific contexts.

Chemical Synthesis

The choice of which form to use is dictated by the specific reaction conditions.

  • Free Base: The unprotonated nitrogen of the free base is nucleophilic, making it the required form for reactions like N-alkylation or acylation, common steps in building more complex molecules. Using the salt form would require the addition of an external base to deprotonate it first.

  • Hydrochloride Salt: The salt form is often preferred for purification by recrystallization due to its typically higher crystallinity. It is also used in reactions where the free base might be too reactive or cause unwanted side reactions. Some synthetic procedures are designed to directly produce the stable salt as the final product. [18]

Pharmaceutical Formulation & Bioavailability

In drug development, converting a poorly soluble free base into a salt is a primary strategy to enhance its therapeutic potential.

  • Solubility & Dissolution: For oral dosage forms, the high aqueous solubility of the HCl salt leads to a faster dissolution rate in the gastrointestinal tract. [19][20]This is often the rate-limiting step for the absorption of poorly soluble drugs.

  • Bioavailability: By increasing solubility and dissolution, the salt form generally leads to improved and more consistent oral bioavailability compared to the free base. [4][21][22]More of the active compound is absorbed into the bloodstream, enhancing its efficacy.

  • Route of Administration: For parenteral (injectable) formulations, which are almost always aqueous-based, the high water solubility of the hydrochloride salt is a mandatory requirement. [3]

Analytical Characterization

The form of the analyte impacts the development of analytical methods for identity, purity, and quantification.

  • Sample Preparation: The differing solubilities dictate the choice of solvents for preparing analytical samples. The HCl salt is suitable for aqueous buffers, while the free base may require organic or mixed solvents. [23]* Chromatography (HPLC): In reverse-phase HPLC, the pH of the mobile phase is critical. At a pH well below the pKa of the piperazine nitrogen, the compound will exist in its protonated (salt) form, which can lead to better peak shape and retention characteristics on C18 columns.

  • Quantification (e.g., Titration): The free base can be quantified by acid-base titration with a standard acid. The hydrochloride salt can be assayed by non-aqueous titration.

Experimental Protocols

The following protocols provide step-by-step methodologies for key workflows involving the free base and hydrochloride salt.

Protocol 1: Conversion of Free Base to Hydrochloride Salt

This protocol describes a self-validating system for generating the hydrochloride salt, where successful conversion is confirmed by the precipitation of a crystalline solid.

  • Dissolution: Weigh 1.0 g of 1-(2-bromophenyl)piperazine free base and dissolve it in 20 mL of a suitable organic solvent (e.g., anhydrous isopropanol or diethyl ether) in an Erlenmeyer flask with magnetic stirring. Ensure complete dissolution.

  • Acidification: While stirring, slowly add a 2 M solution of hydrochloric acid in isopropanol (or ethereal HCl) dropwise.

  • Precipitation: A white precipitate of the hydrochloride salt will begin to form almost immediately. Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two small portions (5 mL each) of the cold anhydrous solvent (isopropanol or diethyl ether) to remove any unreacted starting material or excess HCl.

  • Drying: Dry the crystalline product under vacuum at 40-50 °C to a constant weight. The final product should be a fine, white crystalline powder.

Protocol 2: Comparative Aqueous Solubility Assessment (Shake-Flask Method)

This protocol allows for a direct comparison of the equilibrium solubility of both forms.

  • Preparation: To two separate glass vials, add an excess amount (approx. 50 mg) of the free base and the HCl salt, respectively.

  • Solvent Addition: Add 5 mL of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) to each vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to allow the system to reach equilibrium. The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection: After 24 hours, allow the solids to settle. Carefully withdraw a sample of the supernatant from each vial using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Dilute the filtered samples appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. [24]6. Comparison: The calculated concentrations represent the equilibrium solubility of each form under the tested conditions. A significantly higher concentration is expected for the hydrochloride salt.

cluster_workflow General Characterization Workflow Start Sample (Free Base or HCl Salt) Solubility Solubility Test (Aqueous vs. Organic) Start->Solubility Stability Hygroscopicity & Thermal Analysis (DSC/TGA) Start->Stability Structure Structural ID (NMR, FTIR, MS) Solubility->Structure Stability->Structure Purity Purity Assay (HPLC, GC) Structure->Purity Result Characterized Material Purity->Result

Caption: A typical workflow for the physicochemical characterization.

Conclusion

The distinction between 1-(2-bromophenyl)piperazine free base and its hydrochloride salt is a clear illustration of how fundamental chemical principles directly influence pharmaceutical development. The free base, with its nucleophilic character, is an essential tool for synthetic chemists. In contrast, the hydrochloride salt offers superior physicochemical properties—namely enhanced stability and aqueous solubility—that are critical for creating viable, effective, and stable drug formulations. [4][12] For researchers, scientists, and drug development professionals, a thorough understanding of these differences is not merely academic. It is a practical necessity that informs critical decisions, prevents potential setbacks in formulation and stability testing, and ultimately accelerates the journey from a promising molecule to a beneficial therapeutic agent. The correct choice of form, grounded in the scientific rationale outlined in this guide, is a foundational step toward successful drug development.

References

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • The Hendrix Group, Inc. (n.d.). Ammonium Chloride. Retrieved from [Link]

  • Krzysztof, A., et al. (2018). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Science International. Retrieved from [Link]

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  • ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt? Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration-time profiles of phenytoin administered as the free acid... Retrieved from [Link]

  • MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • RSC Publishing. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from [Link]

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Exploratory

The Phenylpiperazine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The N-phenylpiperazine moiety stands as a remarkably versatile and privileged scaffold in the field of medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-phenylpiperazine moiety stands as a remarkably versatile and privileged scaffold in the field of medicinal chemistry. Its unique structural and physicochemical properties have established it as a cornerstone in the development of a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive exploration of phenylpiperazine derivatives, from their historical development and fundamental pharmacology to advanced medicinal chemistry strategies and emerging therapeutic applications.

The Genesis and Evolution of a Privileged Scaffold

The journey of phenylpiperazine derivatives in drug discovery began in the mid-20th century, emerging from broader explorations of piperazine-containing compounds.[1] The initial synthesis of the core 1-phenylpiperazine structure unlocked a vast chemical space for structure-activity relationship (SAR) studies, leading to the identification of compounds with a wide array of pharmacological activities.[1]

The true potential of this scaffold was realized with the strategic modification of the phenyl and piperazine rings, giving rise to major therapeutic classes that have had a profound impact on modern medicine.[1]

  • Antipsychotics: The development of atypical antipsychotics, such as aripiprazole, marked a significant advancement in the treatment of schizophrenia and bipolar disorder. The research that led to aripiprazole was driven by the goal of creating dopamine partial agonists to modulate dopaminergic neurotransmission, thereby mitigating the severe side effects associated with earlier antipsychotic medications.[1]

  • Antidepressants: Trazodone, a key example of a phenylpiperazine-containing antidepressant, belongs to the serotonin antagonist and reuptake inhibitor (SARI) class. Its development was aimed at achieving a dual mechanism of action, targeting both the serotonin transporter and specific serotonin receptors to enhance therapeutic efficacy.[1]

  • Anxiolytics: The anxiolytic properties of many phenylpiperazine derivatives are linked to their interaction with serotonin receptors, particularly the 5-HT1A subtype.

  • Alpha-1 Adrenergic Blockers: Beyond the CNS, compounds like naftopidil were initially developed as antihypertensive agents due to their potent antagonism of α1-adrenoceptors. Subsequent clinical investigations revealed their utility in treating conditions such as benign prostatic hyperplasia (BPH).[1]

The historical success of these drug classes underscores the power of medicinal chemistry in leveraging a core scaffold to develop highly optimized and targeted therapeutics.

Core Pharmacology: Targeting Key Neurotransmitter Systems

The therapeutic efficacy of phenylpiperazine derivatives in CNS disorders is primarily attributed to their ability to modulate the activity of key neurotransmitter systems, namely dopamine and serotonin. Their interaction with adrenergic receptors also plays a significant role, both in their desired therapeutic effects and in their side-effect profiles.

Dopamine Receptor Modulation

Dopamine receptors, particularly the D2 subtype, are a primary target for antipsychotic phenylpiperazine derivatives. These compounds can act as antagonists, partial agonists, or inverse agonists at D2 receptors, thereby modulating dopamine signaling in the brain.

Serotonin Receptor Interactions

The serotonergic system is a crucial target for antidepressant and anxiolytic phenylpiperazine derivatives. These compounds exhibit a wide range of affinities and functional activities at various serotonin receptor subtypes, including:

  • 5-HT1A Receptors: Partial agonism at 5-HT1A autoreceptors is a common mechanism for anxiolytic and antidepressant effects.

  • 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a key feature of many atypical antipsychotics and some antidepressants, contributing to their improved side-effect profiles.

  • Serotonin Transporter (SERT): Inhibition of SERT is a primary mechanism of action for many antidepressant drugs, including some phenylpiperazine derivatives.

Adrenergic Receptor Antagonism

Many phenylpiperazine derivatives exhibit significant affinity for α1-adrenergic receptors. This property is harnessed for the treatment of hypertension and BPH. However, it can also contribute to side effects such as orthostatic hypotension when these drugs are used for CNS indications.

The following diagram illustrates the signaling pathways of key G-protein coupled receptors (GPCRs) targeted by phenylpiperazine derivatives.

G_protein_signaling cluster_D2 Dopamine D2 Receptor (Gi/o-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor (Gq/11-coupled) cluster_Alpha1 Alpha-1 Adrenergic Receptor (Gq/11-coupled) D2_Receptor D2 Receptor Gi_D2 Gi/o Protein D2_Receptor->Gi_D2 Activates AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2_Receptor Modulates HT2A_Receptor 5-HT2A Receptor Gq_5HT2A Gq/11 Protein HT2A_Receptor->Gq_5HT2A Activates PLC_5HT2A Phospholipase C Gq_5HT2A->PLC_5HT2A Activates IP3_DAG ↑ IP3 & DAG PLC_5HT2A->IP3_DAG Trazodone Trazodone (Antagonist) Trazodone->HT2A_Receptor Blocks Alpha1_Receptor α1 Receptor Gq_Alpha1 Gq/11 Protein Alpha1_Receptor->Gq_Alpha1 Activates PLC_Alpha1 Phospholipase C Gq_Alpha1->PLC_Alpha1 Activates IP3_DAG_Alpha1 ↑ IP3 & DAG PLC_Alpha1->IP3_DAG_Alpha1 Naftopidil Naftopidil (Antagonist) Naftopidil->Alpha1_Receptor Blocks

Caption: Signaling Pathways of Key Phenylpiperazine Drug Targets.

Structure-Activity Relationships (SAR) and Medicinal Chemistry

The pharmacological profile of phenylpiperazine derivatives can be finely tuned through systematic modifications of the phenyl and piperazine moieties. Understanding these SARs is crucial for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Substituents on the Phenyl Ring

The nature and position of substituents on the phenyl ring have a profound impact on receptor affinity and selectivity.

  • Electron-withdrawing groups (e.g., halogens, trifluoromethyl) can enhance affinity for certain receptors and improve blood-brain barrier penetration.[2]

  • Electron-donating groups (e.g., methoxy) can also influence receptor binding and selectivity.

  • Positional Isomerism: The position of the substituent (ortho, meta, or para) is critical in determining the interaction with the receptor binding pocket.

Modifications of the Piperazine Ring

The piperazine ring itself offers opportunities for modification to optimize drug-like properties.

  • N1-Substitution: The nitrogen atom of the piperazine ring not attached to the phenyl group is a key point for introducing diverse substituents that can interact with the target receptor or modulate physicochemical properties.

  • Conformational Restriction: Introducing conformational constraints into the piperazine ring or the linker to the N1-substituent can improve selectivity and reduce off-target effects.

The following table summarizes the binding affinities (Ki in nM) of representative phenylpiperazine derivatives for key CNS receptors.

CompoundD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)α1 Ki (nM)Primary Indication
Aripiprazole 0.344.43.457Antipsychotic
Trazodone >1000881.926Antidepressant
Naftopidil ---4.3Benign Prostatic Hyperplasia
Buspirone 4501.2260>1000Anxiolytic

Note: Ki values are approximate and can vary depending on the experimental conditions.

Experimental Protocols for Pharmacological Characterization

A robust and systematic approach to the pharmacological characterization of novel phenylpiperazine derivatives is essential for their successful development. This involves a combination of in vitro and in vivo assays to determine their affinity, functional activity, and behavioral effects.

In Vitro Assays

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.[3][4]

Materials:

  • Membrane Preparation: Crude membranes from cells (e.g., HEK293) stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Non-specific Binding (NSB) Agent: 10 µM Haloperidol or Butaclamol.

  • Test Compound: Phenylpiperazine derivative at various concentrations.

  • Instrumentation: 96-well plates, cell harvester, liquid scintillation counter.

Procedure:

  • Thaw the membrane preparation and resuspend in assay buffer.

  • In a 96-well plate, add assay buffer, test compound at various concentrations (or vehicle for total binding and NSB agent for non-specific binding), and radioligand.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[3]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 and Ki values for the test compound.

This assay measures the ability of a compound to modulate the intracellular concentration of cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled receptors.[5][6]

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) expressing the target GPCR.

  • Assay Medium: Appropriate cell culture medium.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, FRET, or luminescence-based).

  • Agonist/Antagonist: Reference agonist and the test phenylpiperazine compound.

  • Forskolin (for Gi-coupled receptors): An activator of adenylyl cyclase.

  • Instrumentation: Multi-well plate reader compatible with the chosen cAMP kit.

Procedure:

  • Plate the cells in a 96- or 384-well plate and incubate overnight.

  • Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor.

  • For Gs-coupled receptors (agonist mode): Add the test compound at various concentrations and incubate.

  • For Gi-coupled receptors (agonist mode): Add the test compound at various concentrations, followed by the addition of forskolin to stimulate cAMP production.

  • For antagonist mode: Add the test compound at various concentrations, followed by the addition of a known agonist.

  • Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

  • Generate dose-response curves and calculate EC50 or IC50 values.

In Vivo Behavioral Models

This test is widely used to screen for antidepressant efficacy by measuring the immobility time of mice in an inescapable cylinder of water.[7][8][9]

Apparatus:

  • A transparent cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Administer the test compound or vehicle to the mice at a predetermined time before the test.

  • Gently place each mouse into the cylinder of water.[9]

  • Record the behavior of the mouse for a 6-minute session.[7]

  • The last 4 minutes of the session are typically scored for immobility (floating with only minor movements to keep the head above water).[7]

  • A decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[10][11][12]

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Administer the test compound or vehicle to the rats prior to the test.

  • Place the rat in the center of the maze, facing an open arm.[10]

  • Allow the rat to explore the maze for a 5-minute session.[10]

  • Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.

  • An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.

The following diagram illustrates a typical experimental workflow for the characterization of a novel phenylpiperazine derivative.

experimental_workflow cluster_workflow Experimental Workflow for Phenylpiperazine Characterization cluster_invitro cluster_invivo Synthesis Synthesis of Novel Phenylpiperazine Derivative InVitro In Vitro Characterization Synthesis->InVitro Binding Radioligand Binding Assays (Affinity - Ki) InVitro->Binding Functional Functional Assays (Efficacy - EC50/IC50) InVitro->Functional InVivo In Vivo Behavioral Testing Antidepressant Forced Swim Test (Antidepressant-like effect) InVivo->Antidepressant Anxiolytic Elevated Plus-Maze (Anxiolytic-like effect) InVivo->Anxiolytic Lead_Opt Lead Optimization Lead_Opt->Synthesis Iterative Design Binding->InVivo Functional->InVivo Antidepressant->Lead_Opt Anxiolytic->Lead_Opt

Caption: Experimental Workflow for Phenylpiperazine Compound Characterization.

Challenges and Future Directions

Despite the remarkable success of phenylpiperazine derivatives, their development is not without challenges.

  • Metabolic Instability: The piperazine ring can be susceptible to metabolism by cytochrome P450 enzymes, leading to the formation of active metabolites or rapid clearance. Strategies to address this include the introduction of blocking groups or the use of bioisosteric replacements.[13]

  • Off-Target Effects: The inherent promiscuity of the phenylpiperazine scaffold for various receptors can lead to undesirable side effects. Medicinal chemistry efforts are often focused on improving receptor subtype selectivity.

  • Toxicity: As with any drug class, potential toxicity is a concern. Some phenylpiperazine derivatives have been associated with adverse effects at high doses.[14][15]

The future of phenylpiperazine drug discovery lies in several exciting areas:

  • Biased Agonism: Designing ligands that selectively activate certain downstream signaling pathways of a receptor while blocking others holds promise for developing drugs with improved efficacy and fewer side effects.

  • Allosteric Modulation: Targeting allosteric sites on receptors offers an alternative approach to modulating receptor function with potentially greater selectivity.

  • Novel Therapeutic Areas: The versatility of the phenylpiperazine scaffold continues to be explored in new therapeutic areas, including:

    • Oncology: Phenylpiperazine derivatives are being investigated as anticancer agents with various mechanisms of action, including the induction of apoptosis and inhibition of topoisomerase II.[16]

    • Inflammation: The anti-inflammatory properties of some derivatives are being explored for the treatment of various inflammatory conditions.

    • Infectious Diseases: The scaffold is also being investigated for its potential as an antibacterial and antifungal agent.[17]

Conclusion

The phenylpiperazine scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a diverse range of therapeutic agents.[1] Its journey from a simple chemical entity to the core of numerous life-changing medications is a testament to the power of medicinal chemistry. As our understanding of the molecular basis of disease continues to grow, the inherent versatility of the phenylpiperazine scaffold will undoubtedly be leveraged to create the next generation of innovative medicines for a wide spectrum of clinical needs.[1]

References

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Protocols & Analytical Methods

Method

Application Note: Solvent Selection for Dissolving Piperazine 1-(2-bromophenyl)-monohydrochloride

Introduction: The Critical Role of Solvent Selection The successful formulation, analysis, and biological testing of a drug candidate hinges on the fundamental step of dissolution. For piperazine 1-(2-bromophenyl)-monohy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Selection

The successful formulation, analysis, and biological testing of a drug candidate hinges on the fundamental step of dissolution. For piperazine 1-(2-bromophenyl)-monohydrochloride, a compound with both hydrophilic (piperazine hydrochloride) and lipophilic (bromophenyl group) characteristics, selecting an appropriate solvent is a non-trivial task that directly impacts experimental outcomes. This application note provides a comprehensive guide to understanding the physicochemical properties of this compound and outlines a systematic approach to solvent selection, ensuring reliable and reproducible results in downstream applications. The principles and protocols described herein are designed to be broadly applicable to other similar heterocyclic amine hydrochlorides.

Understanding the Molecule: Physicochemical Properties

Piperazine 1-(2-bromophenyl)-monohydrochloride is an organic salt. The piperazine moiety provides basic nitrogen atoms, one of which is protonated to form the hydrochloride salt, enhancing aqueous solubility. The bromophenyl group, however, introduces significant lipophilicity. This amphipathic nature suggests that a single pure solvent may not be optimal, and solvent mixtures might be necessary to achieve the desired concentration and stability.

Table 1: Physicochemical Properties of 1-(2-Bromophenyl)piperazine and its Monohydrochloride

PropertyValueSource
1-(2-Bromophenyl)piperazine (Free Base)
Molecular FormulaC10H13BrN2[1][2]
Molecular Weight241.13 g/mol [1]
AppearanceWhite to off-white solid[2]
Boiling Point94-96°C at 0.02 mmHg[3][4]
Water SolubilityLimited[2]
Organic Solvent SolubilitySoluble in ethanol and dimethyl sulfoxide (DMSO)[2]
Piperazine 1-(2-bromophenyl)-monohydrochloride
CAS Number853745-55-8[5]
Molecular FormulaC10H13BrN2 · HCl-
Molecular Weight277.59 g/mol -
Predicted SolubilityHigher aqueous solubility than the free base due to the salt form.General chemical principles

The Science of Solubility for Amine Hydrochlorides

The solubility of an amine hydrochloride is governed by the equilibrium between its solid, crystalline form and its dissolved, solvated ions. The hydrochloride salt form generally increases the solubility in polar protic solvents, such as water, methanol, and ethanol, which can effectively solvate both the protonated amine cation and the chloride anion. However, the presence of the nonpolar bromophenyl group can limit this solubility.

The principle of "like dissolves like" is a useful starting point. Polar solvents will better dissolve the ionic hydrochloride portion, while nonpolar solvents will have a greater affinity for the bromophenyl group. Therefore, a systematic screening of solvents across a range of polarities is essential.

Experimental Protocol: Systematic Solvent Screening

This protocol details a systematic approach to determining the solubility of piperazine 1-(2-bromophenyl)-monohydrochloride in a variety of common laboratory solvents. The "shake-flask" method is the reference standard for determining thermodynamic solubility and is recommended for its reliability.[6][7]

Materials and Equipment
  • Piperazine 1-(2-bromophenyl)-monohydrochloride

  • Selection of solvents (see Table 2)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator (e.g., set to 25°C and 37°C)[6]

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • pH meter

Solvent Selection for Screening

A diverse set of solvents should be chosen to cover a range of polarities and functionalities.

Table 2: Suggested Solvents for Initial Screening

Solvent ClassSolventPolarity IndexRationale
Polar Protic Water10.2Universal biological solvent; high polarity.
Methanol5.1Can solvate both polar and nonpolar moieties.
Ethanol4.3Less polar than methanol, good for organic salts.
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2High dissolving power for a wide range of compounds.[2]
Acetonitrile (ACN)5.8Common solvent in analytical chemistry.
N,N-Dimethylformamide (DMF)6.4Strong solvent for polar and nonpolar compounds.
Less Polar Isopropanol (IPA)3.9Intermediate polarity.
Dichloromethane (DCM)3.1For assessing solubility of the lipophilic portion.
Aqueous Buffers Phosphate-Buffered Saline (PBS), pH 7.4N/ASimulates physiological pH.[8]
Simulated Gastric Fluid (pH ~1.2)N/ARelevant for oral drug delivery studies.[6]
Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of piperazine 1-(2-bromophenyl)-monohydrochloride to a known volume (e.g., 1 mL) of each selected solvent in a series of vials. "Excess" means that undissolved solid should be clearly visible.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[6] This ensures the measurement of thermodynamic solubility.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.[9]

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[9] Adsorption to the filter material should be considered and can be checked with recovery studies.[6]

  • Quantification:

    • Prepare a series of standard solutions of the compound in a suitable solvent (in which it is highly soluble, e.g., DMSO or methanol) at known concentrations.

    • Analyze the filtered supernatant and the standard solutions by a suitable analytical method, such as HPLC-UV.

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant. This concentration is the solubility.

Data Interpretation and Visualization

The quantitative solubility data should be tabulated for easy comparison.

Table 3: Example Solubility Data for Piperazine 1-(2-bromophenyl)-monohydrochloride at 25°C

SolventSolubility (mg/mL)Observations
Water[Experimental Value]...
PBS (pH 7.4)[Experimental Value]...
Methanol[Experimental Value]...
Ethanol[Experimental Value]...
DMSO[Experimental Value]...
.........
Logical Workflow for Solvent Selection

The process of selecting a suitable solvent can be visualized as a decision-making workflow.

SolventSelectionWorkflow A Define Application (e.g., NMR, HPLC, Formulation) B Review Physicochemical Properties (Polarity, Salt Form) A->B C Perform Solvent Screening (Shake-Flask Method) B->C D Quantify Solubility (e.g., HPLC) C->D E Analyze Data & Check for Degradation D->E F Is Solubility Sufficient? E->F G Select Optimal Solvent/System F->G Yes H Consider Solvent Mixtures or pH Adjustment F->H No H->C Re-screen

Caption: Workflow for systematic solvent selection.

Advanced Considerations

  • pH Adjustment: For aqueous solutions, the solubility of amine hydrochlorides can be significantly influenced by pH. In basic conditions (pH > pKa of the piperazine nitrogen), the hydrochloride salt will convert to the less soluble free base.[10] Therefore, maintaining a slightly acidic pH can enhance and stabilize solubility in aqueous media.

  • Co-solvents: If solubility in a single solvent is insufficient, using a co-solvent system can be effective. For example, adding a small percentage of DMSO or ethanol to an aqueous buffer can significantly increase the solubility of lipophilic compounds.[6]

  • Kinetic vs. Thermodynamic Solubility: This protocol measures thermodynamic (equilibrium) solubility. For some applications, particularly in early drug discovery, kinetic solubility assays are used.[8] These methods, often involving the addition of a concentrated DMSO stock solution to an aqueous buffer, measure the concentration at which a compound precipitates under specific conditions.[8][11]

  • Solid-State Properties: The crystalline form (polymorph) of the compound can affect its solubility.[6] It is important to ensure that the solid material used for solubility determination is consistent between experiments.

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for piperazine 1-(2-bromophenyl)-monohydrochloride and for all solvents used.

  • Handle the compound and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1-(2-Bromophenyl)piperazine (the free base) is listed as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[1] Similar precautions should be taken with the hydrochloride salt.

Conclusion

A systematic and informed approach to solvent selection is paramount for obtaining reliable and meaningful data in research and development. By understanding the physicochemical properties of piperazine 1-(2-bromophenyl)-monohydrochloride and employing a rigorous experimental protocol, researchers can confidently select optimal solvent systems for their specific applications. This will ultimately lead to more robust and reproducible scientific outcomes.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Bevan, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757153, 1-(2-Bromophenyl)piperazine. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • chemeurope.com. (n.d.). Piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Toroma Organics Limited. (n.d.). 1-(2-Bromophenyl)piperazine. XCHEMI. Retrieved from [Link]

  • Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). Piperazine, 1-(2-bromophenyl)-, monohydrochloride. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2-Bromophenyl)piperazine Monohydrochloride

Ticket ID: PUR-2BPP-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Phase 1: Initial Assessment (Triage)[1][2] Before initiating purification, characterize your cr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-2BPP-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Phase 1: Initial Assessment (Triage)[1][2]

Before initiating purification, characterize your crude material to select the correct protocol.[1] The purification strategy depends heavily on whether your crude is the free base or the hydrochloride salt , and the nature of the impurities.[1]

Diagnostic Checklist
ObservationProbable CauseRecommended Action
Dark Brown/Purple Color Oxidation of the piperazine ring (N-oxides) or polymerized byproducts.[1][2]Requires activated charcoal treatment during recrystallization.[1]
Sticky Gum / Oil Presence of residual solvent (DMF/Toluene) or bis-alkylated impurity (

-bis(2-bromophenyl)piperazine).[1][2]
Perform trituration with diethyl ether or hexanes before recrystallization.[1]
Melting Point >250°C Likely formation of Dihydrochloride salt (2HCl) instead of Monohydrochloride.[1]Check stoichiometry. You may need to freebase and re-acidify carefully.[1]
Insoluble in Water You likely have the Free Base , not the HCl salt.[1]Proceed to Protocol B (Salt Formation) .

Phase 2: Purification Protocols

Protocol A: Recrystallization of Crude Monohydrochloride

Use this if you already have the solid salt but it is off-color or low purity (<95%).[1][2]

Solvent System: Ethanol (Absolute) / Diethyl Ether (Anti-solvent) Alternative: Isopropanol (IPA)[1][2]

  • Dissolution:

    • Place crude 1-(2-bromophenyl)piperazine HCl in a round-bottom flask.

    • Add absolute ethanol (approx. 5-7 mL per gram of solid).[1]

    • Heat to reflux (approx. 78°C) with magnetic stirring.[1]

    • Note: If the solid does not dissolve completely, add ethanol in small aliquots (1 mL) until solution is clear.[1] If insoluble particles remain after 10 mL/g, these are likely inorganic salts (NH₄Cl); filter them out while hot.[1]

  • Decolorization (Optional but Recommended):

    • If the solution is colored (yellow/brown), remove from heat, let cool slightly, and add activated charcoal (5 wt% of crude mass).[1]

    • Reflux for 10 minutes.

    • Filter hot through a Celite pad to remove charcoal.[1]

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.[1][3]

    • Cloud Point: If no crystals form at RT, add diethyl ether dropwise until the solution turns slightly cloudy (persistent turbidity).

    • Add 1-2 drops of ethanol to clear it, then seal the flask and place it in a refrigerator (4°C) for 12-24 hours.

  • Collection:

    • Filter the white needles/plates using vacuum filtration.[1]

    • Wash the cake with cold mixture of Ethanol/Ether (1:1).[1]

    • Dry under vacuum at 40°C.[1]

Protocol B: Salt Formation & Purification from Free Base

Use this if you synthesized the compound and currently have the oily free base.[1]

  • Dissolution: Dissolve the crude free base (1 eq) in Ethyl Acetate or Isopropanol (10 volumes).

  • Acidification:

    • Cool to 0-5°C.[1][2]

    • Slowly add 1.05 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).

    • Critical: Do not use a large excess of HCl (e.g., >2.0 eq), or you will precipitate the dihydrochloride salt.[1]

  • Precipitation: The monohydrochloride should precipitate immediately as a white solid.[1]

  • Digestion: Stir the slurry at room temperature for 1 hour to ensure stoichiometric equilibrium.

  • Filtration: Filter and wash with cold ethyl acetate. Recrystallize using Protocol A if purity is insufficient.

Phase 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

Cause: This is a phenomenon called liquid-liquid phase separation (LLPS).[1][2] It occurs when the compound precipitates as a supercooled liquid because the temperature is above the solvent's saturation point for the oil but below the melting point of the crystal.[2] Fix:

  • Reheat to redissolve the oil.

  • Seed: Add a tiny crystal of pure product (if available) to the cooling solution at ~40°C.

  • Scratch: Vigorously scratch the inner wall of the flask with a glass rod to create nucleation sites.[1]

  • Slow Down: Insulate the flask with a towel to cool it very slowly. Rapid cooling promotes oiling.[1][2]

Q2: How do I distinguish between Monohydrochloride and Dihydrochloride?

The piperazine ring has two nitrogens.[1] N4 (secondary amine) is the most basic (


), while N1 (attached to phenyl) is less basic due to steric hindrance and electronic effects.
  • Monohydrochloride (1HCl): Protonation primarily at N4.[1] Melting point is typically lower (approx 180-210°C, varies by specific derivative).[1] pH of 1% aqueous solution

    
     5-6.[1][2]
    
  • Dihydrochloride (2HCl): Protonation at both nitrogens.[1] Melting point is usually significantly higher (>250°C) and often decomposes.[1] pH of 1% aqueous solution

    
     1-2.[1][2]
    
  • Test: Dissolve 100 mg in 10 mL water. Measure pH. If pH < 2, you likely have the dihydrochloride.[1]

Q3: The product has a persistent pink/violet hue.

Cause: This is characteristic of oxidation products of the bromophenyl-piperazine moiety (quinoid-type impurities).[1][2] Fix:

  • Recrystallization alone often fails to remove this.[1]

  • Solution: Perform a reslurry in acetone. The oxidized impurities are often more soluble in acetone than the HCl salt.[1] Stir the solid in refluxing acetone for 30 mins, cool, and filter.

Phase 4: Visualization of Purification Logic

PurificationWorkflow Start Crude Material CheckState Physical State? Start->CheckState Solid Solid (Salt) CheckState->Solid Crystalline/Powder Oil Oil (Free Base) CheckState->Oil Viscous Liquid SolubilityTest Solubility Check (Water) Solid->SolubilityTest SaltForm Salt Formation (EtOAc + 1.05 eq HCl) Oil->SaltForm Recryst Recrystallization (EtOH + Ether) SolubilityTest->Recryst Soluble SolubilityTest->SaltForm Insoluble (Likely Base) Oiling Issue: Oiling Out? Recryst->Oiling SaltForm->Recryst Crude Salt Seed Reheat & Seed Scratch Glass Oiling->Seed Yes Color Issue: Colored? Oiling->Color No Seed->Recryst Charcoal Activated Charcoal Hot Filtration Color->Charcoal Yes Final Pure 1-(2-bromophenyl) piperazine HCl Color->Final No Charcoal->Recryst

Figure 1: Decision tree for the purification of 1-(2-bromophenyl)piperazine derivatives.

Phase 5: Validation Parameters

After purification, validate the compound using these specifications.

ParameterSpecification (Expected)Method
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, MeOH/Water + 0.1% TFA)
Chloride Content 12.5% - 13.0% (Theoretical for Mono-HCl)Argentometric Titration (

)
Proton NMR 8 aromatic protons; piperazine peaks at ~3.2-3.5 ppm

-NMR (

)
Solubility Soluble in Water, DMSO, MeOH; Insoluble in EtherSolubility Test

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757153, 1-(2-Bromophenyl)piperazine. Retrieved from [Link][2]

  • Ullmann, F. et al.Methods of Organic Chemistry (Houben-Weyl): Nitrogen Compounds.

Sources

Optimization

Technical Support Center: Purification Strategies for 1-(2-Bromophenyl)piperazine

Topic: Removing impurities from 2-bromophenylpiperazine reaction mixtures Ticket ID: CHEM-SUP-8821 Status: Open Specialist: Senior Application Scientist[1] Executive Summary The synthesis of 1-(2-bromophenyl)piperazine (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing impurities from 2-bromophenylpiperazine reaction mixtures Ticket ID: CHEM-SUP-8821 Status: Open Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of 1-(2-bromophenyl)piperazine (2-BPP) is a critical step in the manufacturing of arylpiperazine-based antipsychotics (e.g., Aripiprazole, Vortioxetine).[1] While the reaction—typically a Buchwald-Hartwig amination or nucleophilic aromatic substitution (


)—appears straightforward, it is plagued by a specific set of impurities that are difficult to remove via standard chromatography due to the high polarity and "tailing" nature of piperazines.[1]

This guide addresses the three primary impurity classes:

  • The "Bridged Dimer": N,N'-bis(2-bromophenyl)piperazine (Result of over-arylation).[1]

  • Unreacted Piperazine: Excess reagent.[1]

  • Catalyst Residues: Palladium/Ligand contamination (if metal-catalyzed).[1]

Part 1: Critical Troubleshooting (Q&A)

Q1: I am seeing a persistent impurity at roughly 2x the molecular weight of my product. Chromatography isn't separating it.[1] What is it?

Diagnosis: This is almost certainly the Bridged Dimer (N,N'-bis(2-bromophenyl)piperazine). Cause: This forms when the mono-arylated product competes with piperazine for the aryl halide.[1] It occurs most frequently when the concentration of free piperazine drops, or if the mixing is inefficient.[1] Solution:

  • Prevention: You must run the reaction with a high excess of piperazine (5–10 equivalents). This statistically forces the aryl halide to encounter free piperazine rather than the product.[1]

  • Remediation: Do not rely on silica chromatography.[1] The dimer is significantly more lipophilic than the mono-product but less basic.[1] The most robust separation method is Salt Formation followed by Recrystallization (See Protocol B). The mono-HCl salt of your product crystallizes well, while the dimer (being less basic and bulkier) tends to stay in the mother liquor or precipitate as a distinct amorphous solid that can be filtered off.[1]

Q2: My product is "oiling out" during the workup instead of crystallizing. How do I fix this?

Diagnosis: Free-base arylpiperazines are prone to forming oils, especially if residual solvents (toluene/DMF) or impurities are present. Solution:

  • Switch to Salt Form: Convert the oil to the hydrochloride (HCl) or hydrobromide (HBr) salt. The salts are crystalline solids.[1][2]

  • Solvent System: If you must keep the free base, use Heptane/Ethyl Acetate for crystallization. Dissolve in minimal hot EtOAc and slowly add Heptane until cloudy.

  • Seed Crystals: If available, seed the oil.[1] If not, scratch the glass surface to induce nucleation.

Q3: How do I efficiently remove the large excess of piperazine used to prevent the dimer?

Diagnosis: Piperazine is highly water-soluble, whereas 2-BPP is lipophilic.[1] Solution: Perform a Water Wash before any acidification.[1]

  • Dilute the reaction mixture with an organic solvent (Ethyl Acetate or Toluene).

  • Wash 3–5 times with water.[1]

  • Verification: Check the aqueous layer pH. Piperazine is basic (

    
    ). Continue washing until the aqueous extract is neutral (pH 7).
    
  • Note: Do not use acidic water for this wash, or you will protonate your product and lose it to the aqueous layer.

Part 2: Impurity Profile & Solubility Data

Understanding the physicochemical differences between the product and its impurities is key to designing a self-validating purification workflow.[1]

CompoundRoleSolubility (Water)Solubility (EtOH)pKa (Approx)Removal Strategy
1-(2-Bromophenyl)piperazine Product LowHigh~9.0 (2° amine)N/A
Piperazine ReagentVery High High9.8, 5.3Water Wash
1,2-Dibromobenzene Starting MaterialInsolubleSolubleN/A (Neutral)Acid Extraction / Organic Wash
Bridged Dimer ImpurityInsolubleLow~8.0 (3° amine)Recrystallization (remains in liquor)
Palladium Species CatalystVariesVariesN/AScavengers / Crystallization

Part 3: Validated Purification Workflows

Visual Logic Flow

The following diagram illustrates the decision tree for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Product + Excess Piperazine + Dimer) Step1 Dilute with EtOAc/Toluene Wash with H2O (3x) Start->Step1 Split1 Phase Separation Step1->Split1 Aqueous Aqueous Layer (Contains Excess Piperazine) Split1->Aqueous Discard Organic Organic Layer (Product + Dimer + Neutral Impurities) Split1->Organic Keep Step2 Acid Extraction (Add 1M HCl) Organic->Step2 Split2 Phase Separation Step2->Split2 OrganicWaste Organic Layer (Non-basic Impurities e.g., Dibromobenzene) Split2->OrganicWaste Discard AcidLayer Acidic Aqueous Layer (Product HCl Salt) Split2->AcidLayer Keep Step3 Basify (NaOH) & Extract OR Direct Crystallization AcidLayer->Step3 Final Recrystallize from EtOH (Removes Dimer traces) Step3->Final

Caption: Workflow for isolating 2-BPP, utilizing solubility switches to reject non-basic and highly water-soluble impurities.

Protocol A: The "Gold Standard" HCl Salt Formation

Use this protocol to upgrade purity from <90% to >98%.[1]

Reagents:

  • Crude 2-BPP (free base oil).[1]

  • Ethanol (EtOH).[3][4]

  • Conc. HCl or 4M HCl in Dioxane.[1]

Procedure:

  • Dissolution: Dissolve the crude oil in Ethanol (5 mL per gram of substrate). Heat to 50°C to ensure complete dissolution.[1]

  • Acidification: Slowly add HCl (1.1 equivalents) dropwise.

    • Observation: The solution will warm up (exothermic). A white precipitate should begin to form immediately.[1]

  • Crystallization: Allow the mixture to cool slowly to room temperature with stirring. Then, chill in an ice bath (0–5°C) for 1 hour.

    • Why? Rapid cooling traps impurities.[1] Slow cooling grows pure crystal lattices that exclude the bulky dimer impurity.[1]

  • Filtration: Filter the white solid.

  • Wash: Wash the cake with cold Ethanol (2x) followed by Diethyl Ether (to remove residual ethanol and facilitate drying).

  • Drying: Dry under vacuum at 40°C.

Result: You will obtain 1-(2-bromophenyl)piperazine hydrochloride .[1] This salt is stable and highly pure.[1]

Protocol B: Palladium Removal (If Catalytic Method Used)

If your product is grey or off-white, you likely have residual Palladium.

Method 1: Solid Phase Scavengers (Recommended)

  • Dissolve crude free base in THF or Ethyl Acetate.[1]

  • Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea based) scavenger resin (10–20 wt% relative to substrate).

  • Stir at 40°C for 4 hours.

  • Filter through a Celite pad.[1]

  • Proceed to Salt Formation (Protocol A).

Method 2: Activated Carbon [5]

  • During the recrystallization step (Protocol A), add Activated Carbon (e.g., Darco G-60) to the hot ethanol solution.

  • Stir for 30 minutes.

  • Hot Filtration: Filter while hot through Celite to remove the carbon.[1]

  • Allow the filtrate to cool and crystallize.

References

  • Preparation of 1-(2-pyrimidine) piperazine hydrochloride. (2015). Google Patents, CN104803923A.
  • Synthetic Approaches to Piperazine-Containing Drugs. (2023). Molecules, MDPI. Available at: [Link] (Review of synthetic routes including Buchwald-Hartwig and SNAr strategies).

  • Impurity Occurrence and Removal in Crystalline Products. (2017). Organic Process Research & Development. Available at: [Link] (General principles of impurity rejection via crystallization).[6]

  • 1-(2-Bromophenyl)piperazine Compound Summary. PubChem. Available at: [Link] (Physical property data).

Sources

Troubleshooting

Technical Support Center: Piperazine Monohydrochloride Salt Stability

Topic: Resolving Hygroscopic and Deliquescence Issues in Piperazine Monohydrochloride Introduction: The "Sticky Solid" Paradox Welcome. If you are accessing this guide, you are likely facing a common but frustrating phen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Hygroscopic and Deliquescence Issues in Piperazine Monohydrochloride

Introduction: The "Sticky Solid" Paradox

Welcome. If you are accessing this guide, you are likely facing a common but frustrating phenomenon in piperazine chemistry: your free-flowing white powder has transformed into a sticky gum or a deliquescent liquid upon exposure to ambient air.

Piperazine monohydrochloride is notoriously difficult to handle due to a "perfect storm" of physicochemical properties:

  • High Hygroscopicity: The lattice energy of the monohydrochloride often allows for rapid water adsorption.

  • Disproportionation Risk: With pKa values of ~5.35 and ~9.73, the monohydrochloride exists in a delicate equilibrium that moisture can disrupt, potentially leading to a mixture of the dihydrochloride salt and volatile free base.

This guide provides immediate troubleshooting steps, drying protocols, and long-term engineering strategies to stabilize your API or intermediate.

Module 1: Immediate Handling & Storage (Crisis Management)

Objective: Stabilize the material immediately to permit accurate weighing and analytical characterization.

Protocol 1.1: The "Zero-Exposure" Weighing Technique

Do not attempt to weigh this material on an open benchtop if RH > 40%.

  • Environment: All handling must occur in a glove box or glove bag purged with dry Nitrogen (

    
    ) or Argon (
    
    
    
    ). Target RH: < 10%.
  • Equilibration: Allow the container to equilibrate to the dry box temperature for 30 minutes before opening to prevent condensation.

  • Transfer: Use antistatic weighing boats. Glass weighing funnels are preferred over plastic to minimize static cling, which is exacerbated in dry environments.

  • Sealing: If the sample must leave the inert environment (e.g., for NMR), dissolve it in the deuterated solvent inside the dry box and seal the tube before removal.

Decision Logic: Handling Workflow

HandlingLogic Start Material Condition Check IsSticky Is material sticky/clumped? Start->IsSticky RH_Check Check Lab RH IsSticky->RH_Check No (Free flowing) Redry Proceed to Module 2 (Drying Protocol) IsSticky->Redry Yes (Gooey/Liquid) DryBox MANDATORY: Glove Box/Bag (Inert Gas Purge) RH_Check->DryBox RH > 40% Benchtop Benchtop Handling Allowed (Minimize Exposure) RH_Check->Benchtop RH < 40%

Figure 1: Decision tree for immediate handling based on material physical state and environmental humidity.

Module 2: Drying & Purification (The Fix)

Objective: Remove adsorbed water without inducing thermal decomposition or salt disproportionation.

Scientific Context: Adsorbed Water vs. Hydrates

Piperazine salts often form stoichiometric hydrates. You must distinguish between surface moisture (removable via standard drying) and lattice water (requires specific dehydration energy).

Protocol 2.1: Dynamic Vacuum Drying
ParameterSpecificationRationale
Temperature 40°C – 50°CKeep well below melting point to prevent "melt-fusion" which traps solvent.
Pressure < 10 mbarHigh vacuum is required to overcome the strong hydrogen bonding of water.
Desiccant

(Phosphorus Pentoxide)
Silica gel is insufficient.

chemically traps water, preventing re-adsorption.
Duration 12 – 24 HoursMonitor weight until constant (change < 0.5%).

Step-by-Step:

  • Place the salt in a wide-mouth weighing bottle (lid off).

  • Place the bottle in a vacuum oven containing a tray of fresh

    
    .
    
  • Ramp temperature to 40°C over 1 hour.

  • Apply vacuum slowly to prevent "bumping" of fine powder.

  • Critical Step: Upon completion, vent the oven with dry

    
     or 
    
    
    
    , not ambient air. Cap the bottle immediately before removing from the oven.

Module 3: Root Cause & Salt Engineering (The Pivot)

Objective: Understand why the monohydrochloride fails and select a robust alternative.

The Disproportionation Mechanism

Piperazine is a diamine with two distinct pKa values (


, 

). The monohydrochloride (

) is prone to solution-mediated disproportionation into the dihydrochloride (

) and the free base (

).

Chemical Equation:



In the presence of moisture, this equilibrium shifts. The free base is semi-volatile and can sublime, leaving behind an enriched dihydrochloride phase, altering the stoichiometry of your bulk material.

Visualizing the Instability Pathway

Disproportionation Mono 2x Monohydrochloride (Solid) Moisture Moisture Uptake (Solution Phase) Mono->Moisture High RH Equilibrium Disproportionation Equilibrium Moisture->Equilibrium DiHCl Dihydrochloride (Precipitates) Equilibrium->DiHCl Acidic Species FreeBase Free Base (Volatile/Sublimes) Equilibrium->FreeBase Basic Species

Figure 2: Mechanism of salt disproportionation induced by moisture, leading to stoichiometry drift.

Strategic Alternatives (Salt Switching)

If the monohydrochloride is operationally unviable, switch to a more stable salt form based on the pKa rule (generally


 for stable salt formation).
Salt FormStability ProfileRecommendation
Dihydrochloride High melting point (>300°C), less prone to disproportionation.Primary Alternative. Best for solid oral dosage forms.
Fumarate Non-hygroscopic, forms stable crystalline lattices.Excellent. Often used to improve flow properties.
Succinate Moderate solubility, generally stable.Good. Useful if slower dissolution is required.

Frequently Asked Questions (FAQ)

Q1: My elemental analysis (CHN) for the monohydrochloride is consistently off. Why? A: This is likely due to the disproportionation described in Module 3. If the free base sublimes during drying or storage, your sample becomes enriched in Chloride, shifting the result toward the dihydrochloride values. Solution: Perform NMR in


 with an internal standard (e.g., Maleic Acid) to quantify the exact counter-ion stoichiometry.

Q2: Can I lyophilize the monohydrochloride salt from water? A: Proceed with caution. While lyophilization removes bulk water, the amorphous solid generated is often more hygroscopic than the crystalline form due to higher surface energy. If you must lyophilize, backfill the lyophilizer with Nitrogen and stopper vials in situ before exposing to air.

Q3: Why does the pH of my solution drift over time? A: Piperazine solutions absorb


 from the air to form carbamates.


This reaction lowers the pH. Solution: Always degas buffers and store solutions under an inert headspace.

References

  • PubChem. (2025).[1][2][3] Piperazine.[1][2][3][4][5][6][7][8][9] National Library of Medicine. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection criteria and pKa rules).
  • University of Regina. (2009). pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data.[8] [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5][10][11] Advanced Drug Delivery Reviews. (Discusses the impact of salt selection on hygroscopicity).

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 2-Bromophenylpiperazine Coupling

Current Status: Operational Agent: Senior Application Scientist Ticket ID: BPP-COUPLING-OPT-001 Executive Summary This guide addresses the technical challenges of using 1-(2-bromophenyl)piperazine (1-BPP) as a nucleophil...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Ticket ID: BPP-COUPLING-OPT-001

Executive Summary

This guide addresses the technical challenges of using 1-(2-bromophenyl)piperazine (1-BPP) as a nucleophile in Palladium-catalyzed Buchwald-Hartwig aminations.

The Core Challenge: 1-BPP is a "Janus" molecule. It acts as a nucleophile (via the secondary amine) but carries a reactive electrophile (the ortho-bromide). This creates a high risk of chemoselectivity failure , where the catalyst activates the piperazine itself rather than the target aryl halide, leading to oligomerization or homocoupling.

Module 1: The Chemoselectivity Trap (The "Wrong Halide" Problem)

Q: Why is my reaction yielding a complex mixture of oligomers instead of the desired product?

A: You are likely experiencing competitive oxidative addition .

In a standard cross-coupling, the Pd(0) catalyst inserts into the Carbon-Halogen bond of the electrophile. However, your nucleophile (1-BPP) also contains a reactive C-Br bond.

If your target electrophile is less reactive than the bromide on the piperazine (e.g., an Aryl Chloride), the catalyst will preferentially attack the piperazine. This causes the piperazine to couple with itself, forming dimers and oligomers.[1]

The Hierarchy of Reactivity (Rule of Thumb):



Corrective Action:

  • Match the Electrophile: Ensure your target electrophile is more reactive than the ortho-bromo group on the piperazine.

    • Best: Use an Aryl Iodide or Aryl Triflate .

    • Risky: Aryl Bromide (requires electronic differentiation).[1]

    • Forbidden: Aryl Chloride (unless using specialized orthogonal catalysis).[1]

  • Electronic Bias: If you must couple to another Aryl Bromide, the target ring should be electron-deficient (e.g., nitro-, cyano-, or carbonyl-substituted), which accelerates oxidative addition relative to the electron-neutral 1-BPP ring.[1]

Visualization: The Chemoselectivity Decision Matrix

Chemoselectivity Start Target Electrophile Identity ArI Aryl Iodide (Ar-I) Start->ArI ArOTf Aryl Triflate (Ar-OTf) Start->ArOTf ArBr Aryl Bromide (Ar-Br) Start->ArBr ArCl Aryl Chloride (Ar-Cl) Start->ArCl Result_Good SUCCESS: Chemoselective Coupling (Pd prefers Target) ArI->Result_Good Fast Oxidative Addn ArOTf->Result_Good Fast Oxidative Addn Result_Mixed WARNING: Competitive Reaction (Requires Electronic Bias) ArBr->Result_Mixed Rates Similar Result_Fail FAILURE: Oligomerization (Pd attacks Piperazine) ArCl->Result_Fail Too Slow

Figure 1: Reactivity hierarchy determining the success of 1-BPP coupling. Coupling to Ar-Cl is generally non-viable without protecting the BPP bromide.

Module 2: Hydrodehalogenation (The "Vanishing Bromine" Problem)

Q: The coupling worked, but the bromine on the piperazine ring has been replaced by a hydrogen. How do I stop this?

A: This is Hydrodehalogenation , driven by


-hydride elimination.[1][2]

Mechanism:

  • The catalytic cycle proceeds normally.

  • However, if the reaction stalls or if the catalyst is too electron-rich, the Pd center can insert into the C-Br bond of the product.

  • A hydride source (often the solvent or the base) transfers a hydride to the metal, followed by reductive elimination of Ar-H.

Troubleshooting Protocol:

VariableRecommendationRationale
Base Avoid Alkoxides (e.g., NaOtBu, NaOEt).Alkoxide bases with

-hydrogens are the primary source of hydride for dehalogenation.
Alternative Base Use Inorganic Carbonates/Phosphates (

,

).[1]
These bases lack protons that can be transferred to Palladium.
Solvent Switch to Toluene or Dioxane . Avoid Alcohols.Alcohols (MeOH, EtOH, iPrOH) act as reducing agents in Pd-catalysis.[1]
Temperature Lower to 60–80°C .High temperatures (>100°C) increase the rate of unwanted oxidative addition into the hindered 2-Br bond.

Module 3: Steric Hindrance & Catalyst Selection

Q: The reaction is sluggish. Is the ortho-substituent blocking the coupling?

A: Yes. The bromine at the 2-position of the piperazine creates significant steric bulk near the nucleophilic nitrogen. This slows down the transmetallation or amine binding step.

Recommended Catalyst Systems: You need a ligand that is bulky enough to promote reductive elimination (forming the C-N bond) but flexible enough to accommodate the steric bulk of the 1-BPP.

  • RuPhos (Buchwald G3/G4):

    • Why: specifically designed for secondary amines and sterically hindered substrates. It creates a pocket that facilitates the entry of the amine while preventing catalyst decomposition.

  • BINAP / DPPF:

    • Why: Bidentate ligands discourage the formation of coordinatively unsaturated species that might attack the "wrong" bromide. They are excellent for suppressing chemoselectivity errors but may require higher temperatures.

Standardized Protocol: Chemoselective Coupling of 1-BPP

Objective: Couple 1-(2-bromophenyl)piperazine to an Aryl Iodide/Triflate while preserving the Ar-Br bond.

Reagents:

  • Nucleophile: 1-(2-bromophenyl)piperazine (1.0 equiv)[1]

  • Electrophile: Target Aryl Iodide (1.0 equiv)[1]

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)[1]

  • Base:

    
     (2.0 equiv) or NaOtBu (1.2 equiv) only if dehalogenation is not observed.[1]
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

Step-by-Step:

  • Preparation: Charge a reaction vial with the Electrophile, Nucleophile, and Base.

  • Inerting: Cap and purge with Argon/Nitrogen for 5 minutes. (Oxygen promotes homocoupling).

  • Catalyst Addition: Add the RuPhos Pd G4 precatalyst.

  • Solvent: Add sparged (oxygen-free) solvent via syringe.

  • Reaction: Heat to 80°C. Monitor by HPLC/UPLC every 2 hours.

    • Checkpoint: If you see the starting material 1-BPP disappearing but no product forming, check for dimerization (Mass M+M-HBr).

  • Workup: Filter through Celite to remove Pd residues. Scavenge residual Pd using thiourea silica if the product is for biological assay.

Troubleshooting Flowchart

Troubleshooting Issue Problem Detected Check_Prod Analyze Crude Mixture (LCMS) Issue->Check_Prod Dehalo Product Mass - 80 (Br -> H) (Hydrodehalogenation) Check_Prod->Dehalo Oligomer Dimer/Oligomer of Piperazine (Chemoselectivity Fail) Check_Prod->Oligomer NoRxn No Reaction / SM Recovered Check_Prod->NoRxn Sol_Dehalo SOL: Switch base to Cs2CO3. Change solvent to Toluene. Dehalo->Sol_Dehalo Sol_Oligomer SOL: Switch Electrophile to Ar-I or Ar-OTf. Lower Temp. Oligomer->Sol_Oligomer Sol_NoRxn SOL: Switch to RuPhos or BrettPhos. Increase Temp. NoRxn->Sol_NoRxn

Figure 2: Diagnostic logic for common failure modes in halophenylpiperazine coupling.

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011).[1][3] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[3] Chemical Science, 2(1), 57-68.[3] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-(2-Bromophenyl)piperazine HCl in DMSO

Introduction: The Chemical Context 1-(2-Bromophenyl)piperazine (1-2-BPP) is a critical phenylpiperazine derivative, widely used as an intermediate in the synthesis of serotonin (5-HT) receptor ligands (e.g., 5-HT1A antag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Context

1-(2-Bromophenyl)piperazine (1-2-BPP) is a critical phenylpiperazine derivative, widely used as an intermediate in the synthesis of serotonin (5-HT) receptor ligands (e.g., 5-HT1A antagonists).

While the free base is lipophilic and dissolves readily in organic solvents, the hydrochloride (HCl) salt introduces an ionic lattice that complicates solvation in DMSO. DMSO is a polar aprotic solvent, meaning it can dissolve charged species, but the high lattice energy of the HCl salt often requires thermodynamic input (heat/sonication) to break. Furthermore, the stability of this solution is threatened by two primary factors: hygroscopicity (water absorption) and oxidative degradation of the secondary amine.

This guide provides an evidence-based framework for maintaining the integrity of your 1-2-BPP HCl stock solutions.

Module 1: Solubility & Preparation Protocols

The Challenge: Users often report that 1-2-BPP HCl appears "cloudy" or "fails to dissolve" at concentrations >10 mM in DMSO. This is usually a kinetic issue, not a thermodynamic one.

Standard Operating Procedure (SOP): Preparation of Stock Solution

Target Concentration: 10 mM - 50 mM

  • Weighing: Weigh the HCl salt in a low-humidity environment.

  • Solvent Addition: Add anhydrous DMSO (Grade:

    
    99.9%, Water content <0.1%).
    
  • Disruption: Vortex vigorously for 30 seconds.

  • Thermal Assist (Critical Step): If precipitate remains, warm the solution to 37°C - 45°C in a water bath for 5–10 minutes. The HCl salt lattice requires thermal energy to dissociate in the DMSO matrix.

  • Sonication: Sonicate for 10 minutes at 40 kHz.

  • Verification: Visual inspection under light. Solution must be strictly clear and colorless to pale yellow.

Workflow Visualization

The following diagram outlines the decision logic for solubilization, ensuring you do not degrade the compound with excessive heat.

solubilization_workflow cluster_warn Safety Check Start Start: Weigh 1-2-BPP HCl AddDMSO Add Anhydrous DMSO (Avoid humid air) Start->AddDMSO Vortex Vortex 30s AddDMSO->Vortex Check Visual Check: Clear Solution? Vortex->Check Success Ready for Aliquot Check->Success Yes Cloudy Cloudy/Particulates Check->Cloudy No Heat Water Bath 37°C (5-10 mins) Cloudy->Heat Sonicate Sonicate 40kHz (10 mins) Heat->Sonicate Sonicate->Check

Caption: Logic flow for solubilizing stubborn HCl salts in DMSO without compromising chemical integrity.

Module 2: Stability & Storage Data[2][3]

The Challenge: DMSO is hygroscopic. It absorbs water from the atmosphere, which changes the solvent structure.[1][2] For HCl salts, water uptake can lead to proton exchange and micro-precipitation (salting out).

Stability Profile

The following data summarizes the stability of phenylpiperazine HCl salts in DMSO under various conditions.

Storage ConditionTemperatureStability DurationRisk Factor
Ideal -80°C> 6 MonthsLow. Freeze/Thaw cycles must be minimized.[3]
Standard -20°C1 - 3 MonthsLow/Moderate. Slow oxidation possible.
Short-Term 4°C (Fridge)< 1 WeekModerate. DMSO may solidify (mp 18.5°C).
High Risk 25°C (Bench)< 48 HoursHigh. Hygroscopic water uptake & Oxidation.
Mechanism of Degradation

Piperazines contain a secondary amine. In DMSO, particularly "wet" DMSO (aged), two degradation pathways are dominant:

  • N-Oxidation: Formation of the N-oxide derivative.

  • Hygroscopic Crash-out: DMSO absorbs water

    
     Solvent polarity changes 
    
    
    
    HCl salt solubility decreases
    
    
    Precipitation.

degradation_pathway cluster_air Environmental Factors Compound 1-2-BPP HCl (Solubilized) Oxidation Oxidation (Yellowing) Compound->Oxidation + O2 / Light Precipitation Precipitation (Cloudiness) Compound->Precipitation + H2O (via DMSO) O2 Oxygen (O2) H2O Moisture (H2O) Result1 N-Oxide Impurity (Cytotoxic) Oxidation->Result1 Result2 Concentration Error (False Negatives) Precipitation->Result2

Caption: Primary degradation pathways for piperazine HCl salts in DMSO storage.

Module 3: Troubleshooting & FAQs

Q1: My stock solution turned yellow after 2 weeks at -20°C. Is it safe to use?

Diagnosis: The yellowing indicates oxidative degradation of the secondary amine or the formation of trace impurities (often N-oxides or nitrosamines if nitrates are present).

  • Action: Discard the solution. Even 1-2% degradation can alter IC50 values in receptor binding assays.

  • Prevention: Purge vials with Nitrogen or Argon gas before closing to displace oxygen.

Q2: Upon thawing the DMSO stock, I see white crystals at the bottom.

Diagnosis: This is "Salting Out." DMSO freezes at ~18.5°C. As it freezes, the solute (drug) is excluded from the crystal lattice, concentrating it until it precipitates. Upon thawing, the re-dissolution is not instantaneous.

  • Action: Warm to 37°C and vortex. If it re-dissolves completely, it is safe to use.

  • Prevention: Store in aliquots (single-use) to avoid repeated freeze-thaw stress.

Q3: Can I use this stock for cell culture (in vitro)?

Diagnosis: Yes, but beware of the HCl counterion and DMSO toxicity .

  • Action: Ensure the final DMSO concentration in the well is <0.1% (v/v).

  • Critical Note: The HCl salt will slightly acidify the culture media. In unbuffered systems, this can kill cells. Ensure your media contains HEPES or Bicarbonate buffer to neutralize the HCl upon dilution.

Q4: Why does the solubility datasheet say "Soluble" but mine isn't dissolving?

Diagnosis: Commercial "Solubility" data often refers to the Free Base , not the HCl salt . The HCl salt is significantly less soluble in organic solvents than the free base.

  • Action: Verify the CAS number. If you have the HCl salt (CAS 41202-32-8 or similar derivatives), you must use the heating protocol described in Module 1.

References

  • National Institutes of Health (PubChem). BioAssay: Chemical stability in PBS/DMSO mixture. (Stability of piperazine-linked prodrugs). [Link]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. (Freeze-thaw cycles and precipitation).[2] [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 1-(2-bromophenyl)piperazine Monohydrochloride

For researchers and professionals in drug development and medicinal chemistry, precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Among the array of analyti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-(2-bromophenyl)piperazine monohydrochloride, a key intermediate in the synthesis of various pharmacologically active agents.

This guide will not only dissect the intricacies of its ¹H NMR spectrum but will also provide a comparative analysis with structurally related compounds to illuminate the subtle yet significant effects of substituents and salt formation on spectral features. Furthermore, a detailed, field-tested experimental protocol is provided, underscoring the causality behind each step to ensure reproducible, high-quality data.

The Structural Significance of 1-(2-bromophenyl)piperazine

1-(2-bromophenyl)piperazine is a versatile building block in medicinal chemistry.[1][2] Its structure, featuring a brominated aromatic ring coupled to a piperazine moiety, is a common scaffold in the development of therapeutics targeting the central nervous system. The formation of a monohydrochloride salt is a common strategy to improve the solubility and stability of such amine-containing compounds, which is a critical consideration for pharmaceutical formulations.[3][4]

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the appropriate selection of instrumental parameters. The following protocol is a self-validating system designed to yield a high-resolution spectrum for 1-(2-bromophenyl)piperazine monohydrochloride.

Step-by-Step Methodology
  • Solvent Selection: The choice of a deuterated solvent is paramount. For amine hydrochlorides, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often an excellent choice due to its ability to solubilize ionic compounds and its non-exchangeable proton signal, which does not interfere with the signals of interest. Alternatively, Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) can be used, although the exchangeable N-H protons may broaden or disappear. Chloroform-d (CDCl₃) can also be used, but solubility may be a limiting factor.[5][6][7] For this guide, we will proceed with DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-(2-bromophenyl)piperazine monohydrochloride into a clean, dry vial.[5]

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[5][6]

    • Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution for any suspended particles.

    • If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7] This step is critical to avoid distortions in the magnetic field homogeneity, which can lead to broadened spectral lines.

    • Cap the NMR tube securely.

  • Instrumental Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize its homogeneity. This is a crucial step for achieving sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

¹H NMR Spectrum Analysis of 1-(2-bromophenyl)piperazine Monohydrochloride

The ¹H NMR spectrum of 1-(2-bromophenyl)piperazine monohydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl ring and the aliphatic protons of the piperazine ring. The protonation of one of the piperazine nitrogens will significantly influence the chemical shifts of the adjacent protons.

Predicted Chemical Shift Assignments and Splitting Patterns
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aromatic Protons (H-3, H-4, H-5, H-6)7.0 - 7.8Multiplet (m)4HThe electron-withdrawing bromine atom and the piperazine ring will influence the chemical shifts of these protons.
Piperazine Protons (Ha)~3.5 - 3.8Triplet (t) or Broad Singlet4HThese protons are adjacent to the protonated nitrogen and are expected to be shifted downfield.
Piperazine Protons (Hb)~3.2 - 3.5Triplet (t) or Broad Singlet4HThese protons are adjacent to the nitrogen attached to the phenyl ring.
N-H ProtonVariable (often broad)Broad Singlet (br s)2HThe chemical shift of the N-H protons (one on each nitrogen in the protonated state) can be highly variable and concentration-dependent. They may also exchange with residual water in the solvent, leading to broadening or disappearance of the signal.

Note: The predicted chemical shifts are approximate and can vary depending on the solvent and concentration.

Visualizing the Molecular Structure and Proton Environments

molecular_structure cluster_phenyl Bromophenyl Ring cluster_piperazine Piperazine Ring (Monoprotonated) C1 C1 C2 C2-Br C1->C2 N1 N1 C1->N1 C-N bond C3 C3-H C2->C3 C4 C4-H C3->C4 C5 C5-H C4->C5 C6 C6-H C5->C6 C6->C1 C_alpha1 Cα-H₂ (Hb) N1->C_alpha1 C_beta1 Cβ-H₂ (Ha) C_alpha1->C_beta1 N2 N2-H₂⁺ C_beta1->N2 C_beta2 Cβ-H₂ (Ha) N2->C_beta2 C_alpha2 Cα-H₂ (Hb) C_beta2->C_alpha2 C_alpha2->N1

Caption: Molecular structure of 1-(2-bromophenyl)piperazine monohydrochloride with proton environments labeled.

Comparative Spectral Analysis: Unveiling Substituent and Salt Effects

To fully appreciate the nuances of the ¹H NMR spectrum of 1-(2-bromophenyl)piperazine monohydrochloride, a comparison with related compounds is highly instructive.

Comparison with 1-Phenylpiperazine

The ¹H NMR spectrum of the parent compound, 1-phenylpiperazine, provides a baseline for understanding the electronic effects of the bromo-substituent. In the spectrum of 1-phenylpiperazine, the aromatic protons typically appear as a multiplet between δ 6.8 and 7.3 ppm.[8][9] The protons on the piperazine ring adjacent to the phenyl group appear around δ 3.0-3.2 ppm, while the protons on the other side of the piperazine ring are found slightly upfield.[8][9]

The introduction of the bromine atom at the ortho position in 1-(2-bromophenyl)piperazine is expected to cause a downfield shift of the adjacent aromatic protons due to its electron-withdrawing inductive effect. This comparison highlights the diagnostic power of chemical shifts in determining the substitution pattern on an aromatic ring.

The Impact of Hydrochloride Salt Formation

The formation of the monohydrochloride salt has a profound effect on the ¹H NMR spectrum, particularly on the signals of the piperazine protons. Protonation of one of the nitrogen atoms introduces a positive charge, which deshields the adjacent protons (Ha), causing a significant downfield shift in their resonance frequency.[3][10] This downfield shift is a clear indicator of salt formation and can be used to confirm the protonation state of the molecule. The chemical shift of the N-H proton itself can also be indicative of the salt's nature and the hydrogen bonding environment.[10]

Caption: Logical workflow illustrating the structural modifications and their corresponding ¹H NMR spectral effects.

Conclusion

The ¹H NMR spectral analysis of 1-(2-bromophenyl)piperazine monohydrochloride is a powerful tool for its structural verification. By carefully preparing the sample and understanding the electronic effects of the bromo-substituent and the consequences of hydrochloride salt formation, researchers can confidently interpret the resulting spectrum. The comparative analysis with 1-phenylpiperazine further enriches this understanding, providing a clear illustration of how subtle structural changes manifest in the NMR data. This guide provides the necessary framework for researchers to approach the NMR analysis of this and similar compounds with scientific rigor and confidence.

References

  • Alver, Ö., Parlak, C., & Şenyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793–801. [Link]

  • Lumbroso, A., Bissy, D., & Ghattas, W. (2020). A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega, 5(7), 3354–3363. [Link]

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved February 23, 2026, from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for.... [Link]

  • Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis, 187, 113338. [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved February 23, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • University of York. (n.d.). Preparing an NMR sample. Retrieved February 23, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved February 23, 2026, from [Link]

  • Cook, J. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27365–27372. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved February 23, 2026, from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Wojtkowiak, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1553. [Link]

  • Pharmaffiliates. (n.d.). 1-(2-Bromophenyl)piperazine. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-Bromophenyl)piperazine. Retrieved February 23, 2026, from [Link]

  • precisionFDA. (n.d.). 1-(2-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE. Retrieved February 23, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Bromo and 4-Bromophenylpiperazine Isomers

For researchers and professionals in drug development and synthetic chemistry, the N-arylpiperazine motif is a cornerstone of pharmacologically active compounds. The precise positioning of substituents on the aryl ring c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the N-arylpiperazine motif is a cornerstone of pharmacologically active compounds. The precise positioning of substituents on the aryl ring can profoundly impact not only the biological activity but also the synthetic accessibility of these molecules. This guide provides an in-depth comparison of the chemical reactivity of two common building blocks: 2-bromophenylpiperazine and 4-bromophenylpiperazine. Understanding the inherent differences between these ortho and para isomers is critical for designing efficient synthetic routes, optimizing reaction conditions, and anticipating potential challenges in cross-coupling methodologies.

This analysis will dissect the underlying electronic and steric factors that govern their reactivity and provide practical, data-supported insights into their behavior in widely used palladium-catalyzed cross-coupling reactions.

Theoretical Framework: Unpacking the Factors Influencing Reactivity

The disparate reactivity of 2-bromo and 4-bromophenylpiperazine is not arbitrary; it is a direct consequence of fundamental electronic and steric principles.

Electronic Effects

The bromine atom influences the aromatic ring through two opposing electronic effects:

  • Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and withdraws electron density from the ring through the sigma bond. This effect deactivates the ring toward electrophilic attack but makes the carbon atom to which it is attached more electrophilic, which is relevant for cross-coupling.[1]

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic π-system. This electron-donating resonance effect increases electron density, particularly at the ortho and para positions.[1]

For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring compared to benzene.[2] However, the resonance effect is key to directing incoming groups. In both isomers, the piperazine moiety acts as an electron-donating group, further activating the ring. The critical difference lies in how these effects interact based on the bromine's position. In 4-bromophenylpiperazine, the electronic effects are straightforward. In the 2-bromo isomer, the proximity of the two substituents can lead to more complex electronic interactions and steric repulsions that modulate reactivity.

Steric Effects: The "Ortho Effect"

The most significant factor differentiating the two isomers is steric hindrance. In 2-bromophenylpiperazine, the bromine atom is located directly adjacent to the carbon atom involved in the C-Br bond cleavage, which is the initial step in many cross-coupling reactions like the Buchwald-Hartwig and Suzuki couplings.[3][4] This "ortho effect" creates a sterically crowded environment around the reaction center.[5]

This crowding can:

  • Hinder the approach of the bulky palladium catalyst to the C-Br bond for oxidative addition.

  • Impede the subsequent steps of the catalytic cycle.

  • Necessitate the use of specialized, bulky ligands on the catalyst to overcome this hindrance.[6][7]

The 4-bromo isomer, by contrast, has the bromine atom in an exposed, unhindered position, allowing for easier access by the catalyst.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of complex arylpiperazines frequently relies on palladium-catalyzed reactions to form new carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds.[8][9] It is in these transformations that the reactivity differences between the 2-bromo and 4-bromo isomers become most apparent.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[10][11] The reaction is highly sensitive to the steric environment of the aryl halide.

  • 4-Bromophenylpiperazine: This isomer is an excellent substrate for Buchwald-Hartwig amination. The unhindered C-Br bond allows for efficient oxidative addition to a variety of palladium catalysts. Standard phosphine ligands like BINAP or DPPF often provide high yields under relatively mild conditions.[10][12]

  • 2-Bromophenylpiperazine: This isomer is a significantly more challenging substrate. The steric bulk of the ortho-bromine substituent slows the rate of oxidative addition, which is often the rate-limiting step of the catalytic cycle.[7][13] To achieve successful coupling, highly active and sterically demanding ligands are typically required. Biarylphosphine ligands (e.g., SPhos, XPhos) or phosphorinane ligands are often employed because their bulk facilitates the reductive elimination step and can promote the initial oxidative addition for hindered substrates.[6][7]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron species, is another cornerstone of modern synthesis.[14] Similar to the Buchwald-Hartwig reaction, it is profoundly influenced by steric factors.

  • 4-Bromophenylpiperazine: This isomer readily participates in Suzuki couplings with a wide range of aryl, heteroaryl, and vinyl boronic acids and esters.[15] Standard palladium catalysts and ligands often suffice, and the reactions typically proceed with high efficiency.

  • 2-Bromophenylpiperazine: The ortho-substituent again presents a significant steric barrier. While coupling is achievable, it often requires more forcing conditions (higher temperatures, longer reaction times) and specialized catalyst systems.[16] Bulky, electron-rich phosphine ligands are generally necessary to promote the reaction and prevent side reactions like dehalogenation.[7]

Experimental Design and Protocols

To provide a tangible comparison, this section outlines a standardized experimental protocol for a Suzuki-Miyaura coupling reaction. This protocol can be used as a baseline to evaluate the relative reactivity of the two isomers.

General Protocol for a Comparative Suzuki-Miyaura Coupling

Objective: To compare the reaction rate and yield for the coupling of 2- and 4-bromophenylpiperazine with phenylboronic acid.

Reagents & Materials:

  • 4-Bromophenylpiperazine

  • 2-Bromophenylpiperazine

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Dioxane, anhydrous

  • Internal standard (e.g., dodecane) for kinetic analysis

  • Reaction vials, magnetic stir bars, heating block

Caption: Experimental workflow for kinetic analysis of coupling reactions.

Step-by-Step Procedure:

  • Preparation: In two separate oven-dried reaction vials, add the aryl bromide (0.5 mmol, 1.0 eq), phenylboronic acid (0.6 mmol, 1.2 eq), and anhydrous K₃PO₄ (1.0 mmol, 2.0 eq). Add a magnetic stir bar to each.

  • Catalyst Addition: In a glovebox, prepare the catalyst solution by adding Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) to anhydrous toluene.

  • Reaction Initiation: Add 2 mL of anhydrous toluene to each reaction vial, followed by the catalyst solution.

  • Heating and Monitoring: Seal the vials and place them in a preheated aluminum block at 100 °C. Stir vigorously. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC or GC-MS to determine the consumption of starting material.[17]

  • Workup and Isolation: After completion (or a set time, e.g., 24 hours), cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.[18][19]

Data Interpretation and Comparison

Executing the protocol above would generate data allowing for a direct comparison of the two isomers. The expected results, based on established chemical principles, are summarized below.

Parameter4-Bromophenylpiperazine2-BromophenylpiperazineRationale
Reaction Rate FastSlowSteric hindrance at the ortho position slows the rate-determining oxidative addition step.[3]
Time to Completion Typically < 4 hoursOften > 12-24 hoursSlower kinetics necessitate longer reaction times for the 2-bromo isomer.
Isolated Yield High (often >90%)Moderate to HighCan achieve high yields but may require more specialized ligands and careful optimization to avoid side reactions.[6]
Catalyst Loading 0.5 - 2 mol%1 - 5 mol%Higher catalyst loading may be needed to achieve a reasonable reaction rate for the sterically hindered substrate.[20]
Side Products LowHigher PotentialIncreased risk of hydrodehalogenation (replacement of Br with H) at higher temperatures and longer reaction times.

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Caption: Steric hindrance comparison for catalyst approach.

Conclusion and Recommendations

The positional isomerism of the bromine atom on the phenylpiperazine scaffold fundamentally dictates its reactivity in common and synthetically vital cross-coupling reactions.

  • 4-Bromophenylpiperazine is the more reactive and versatile building block. Its lack of steric hindrance allows it to participate efficiently in a broad range of standard Buchwald-Hartwig and Suzuki-Miyaura coupling reactions, often providing high yields with standard catalyst systems.

  • 2-Bromophenylpiperazine is a significantly more challenging substrate due to the steric hindrance imposed by the ortho-bromo substituent. Successful couplings require careful consideration and optimization of reaction conditions, specifically the choice of a bulky, electron-rich phosphine ligand and potentially higher catalyst loadings or temperatures.

For drug development professionals and synthetic chemists, this comparison underscores a critical principle: the choice of starting material has profound downstream consequences. When designing a synthetic route, opting for the 4-bromo isomer will generally lead to a more robust, scalable, and cost-effective process. If the 2-bromo isomer is required for biological or structural reasons, researchers must anticipate the need for more specialized and often more expensive catalyst systems and be prepared for a more intensive optimization campaign.

References

Sources

Validation

Strategic Impurity Profiling of 1-(2-Bromophenyl)piperazine HCl: A Comparative Analytical Guide

Executive Summary 1-(2-Bromophenyl)piperazine hydrochloride (1-2-BPP HCl) is a critical pharmacophore used in the synthesis of atypical antipsychotics and antidepressants, most notably Vortioxetine and Aripiprazole .[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromophenyl)piperazine hydrochloride (1-2-BPP HCl) is a critical pharmacophore used in the synthesis of atypical antipsychotics and antidepressants, most notably Vortioxetine and Aripiprazole .[1][2] Its quality directly impacts the safety profile of the final API (Active Pharmaceutical Ingredient).[2]

Commercial grades of 1-2-BPP HCl often contain structurally similar impurities that are difficult to resolve using generic "screening" gradients.[1][2] This guide objectively compares analytical methodologies for impurity identification, focusing on the separation of critical regioisomers and process-related dimers that standard certificates of analysis (CoAs) frequently overlook.

The Impurity Landscape: Origins and Risks

To detect impurities, one must first understand their genesis.[2] The synthesis of 1-2-BPP typically involves the nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination of 1,2-dibromobenzene with piperazine.[1][2]

Critical Impurity Classes
Impurity TypeSpecific CompoundOriginDetection Challenge
Regioisomer 1-(3-Bromophenyl)piperazine 1-(4-Bromophenyl)piperazine Impure starting material (dibromobenzene isomers) or benzyne mechanism rearrangement.[1][2]High: Co-elutes with main peak on standard C18 columns.[1][2]
Dimer (Bis) 1,4-Bis(2-bromophenyl)piperazine Over-alkylation: Piperazine reacts with two aryl halide molecules.[1][2]Medium: Highly lipophilic; elutes late in the gradient (often missed if run time is short).[1][2]
Starting Material Piperazine Excess reagent used to drive reaction.[1][2]High: Lack of UV chromophore; requires derivatization or LC-MS.[1][2]
Degradant 2-Bromoaniline Hydrolysis or reductive cleavage.[1][2]Low: Distinct UV spectrum.[1][2]
Visualization: Impurity Genesis Pathway[2]

ImpurityPathways SM1 1,2-Dibromobenzene Reaction Pd-Catalyzed Amination (or SNAr) SM1->Reaction SM2 Piperazine (Excess) SM2->Reaction Imp_SM Residual Piperazine SM2->Imp_SM Unreacted Product 1-(2-Bromophenyl) piperazine HCl Reaction->Product Main Path Imp_Iso Impurity A: Regioisomers (3-Br / 4-Br) Reaction->Imp_Iso Isomeric SM or Rearrangement Imp_Bis Impurity B: Bis-alkylation Dimer Reaction->Imp_Bis Over-reaction

Figure 1: Synthetic origins of critical impurities. Note that the "Bis" impurity arises from the product reacting a second time with the starting aryl halide.

Comparative Analysis of Detection Methods

For a researcher selecting an analytical strategy, the choice lies between High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) .[1][2]

Method A: HPLC-UV (The QC Workhorse)

Best for: Routine batch release, quantification of known impurities.[1]

  • Pros: Robust, cost-effective, high precision for the main peak.

  • Cons: Poor sensitivity for non-chromophoric impurities (Piperazine); difficult to identify "unknowns" without reference standards.[1][2]

  • Performance Note: The bromophenyl ring provides sufficient UV absorption at 210–220 nm , but baseline noise can be an issue with certain solvents (e.g., THF).[1][2]

Method B: LC-MS/MS (The R&D Problem Solver)

Best for: Structure elucidation, genotoxic impurity screening, detecting trace piperazine.

  • Pros: Definitive identification of molecular weight (e.g., confirming the Bis-impurity at [M+H]+ ~395 m/z); high sensitivity.[1][2]

  • Cons: Higher cost; requires volatile buffers (Formic acid/Ammonium formate) which may limit pH range choices compared to phosphate buffers.[1][2]

Comparative Data Summary
FeatureHPLC-UV (Phosphate Buffer)LC-MS (Formic Acid)
Regioisomer Resolution High (pH control allows fine-tuning)Medium (Limited pH range)
Piperazine Detection Poor (Requires derivatization)Excellent (High ionization efficiency)
Bis-Impurity Detection Good (Strong chromophore)Excellent
Cost per Run Low (<$5)High (>$50)

Validated Experimental Protocols

The following protocols are designed to be self-validating . If the System Suitability criteria are not met, the data should be rejected.[2]

Protocol 1: High-Resolution HPLC-UV (Recommended for Purity Check)[1][2]

This method utilizes a "pH-switch" strategy.[1][2] 1-2-BPP is a base; running at high pH (if using a hybrid column) or controlled acidic pH is crucial for peak shape.[1][2] We recommend an acidic condition to protonate all species, sharpening the peaks.[2]

  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1][2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3][4][5]

  • Detection: 215 nm (primary), 254 nm (secondary).[1][2]

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Equilibrate
15.0 30 Elute Isomers/Main Peak
25.0 80 Elute Bis-Impurities (Dimer)
30.0 80 Wash

| 30.1 | 5 | Re-equilibrate |[1][2]

Sample Preparation: Dissolve 10 mg of 1-2-BPP HCl in 10 mL of 50:50 Methanol:Water . Note: Do not use pure acetonitrile as the HCl salt may precipitate or dissolve poorly.[1][2]

System Suitability Criteria (Self-Validation):

  • Tailing Factor: Must be < 1.5 for the main peak (indicates successful protonation/silanol masking).[1][2]

  • Resolution: If 1-(4-bromophenyl)piperazine standard is available, resolution between 2-bromo and 4-bromo isomers must be > 2.0.[1][2]

Protocol 2: LC-MS Identification Workflow[1][2]
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode.

  • Target Ions:

    • Main Peak: m/z 241/243 (Br isotope pattern).[1][2]

    • Bis-Impurity: m/z 395/397/399 (Distinctive 1:2:1 isotope pattern for two Br atoms).[1][2]

Decision Workflow: Selecting the Right Method

Use this logic flow to determine which analytical route to take based on your specific development stage.

MethodSelection Start Start: 1-2-BPP HCl Sample Goal Define Analytical Goal Start->Goal Routine Routine QC / Purity % Goal->Routine Batch Release Unknown Identify Unknown Peak or Genotox Screen Goal->Unknown R&D / Troubleshooting MethodA Method A: HPLC-UV (Protocol 1) Routine->MethodA MethodB Method B: LC-MS/MS (Protocol 2) Unknown->MethodB Check Check System Suitability (Res > 2.0) MethodA->Check Pass Release Batch Check->Pass Pass Fail Investigate: Switch to Method B Check->Fail Fail/New Impurity Fail->MethodB

Figure 2: Analytical decision matrix for impurity profiling.

Expert Insights & Troubleshooting

  • The "Ghost" Peak: If you observe a peak eluting very late in the run (after the gradient returns to initial conditions), it is likely the 1,4-bis(2-bromophenyl)piperazine dimer .[1][2] This compound is highly lipophilic.[1][2] Solution: Extend the high-organic hold (80% B) in your gradient to at least 10 minutes to ensure it elutes within the run.[1][2]

  • Peak Tailing: The secondary amine in piperazine interacts strongly with residual silanols on silica columns.[1][2] If tailing persists despite using acidic mobile phases, add 5 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites) or switch to a "Hybrid Particle" column (e.g., Waters XBridge BEH).[2]

  • Regioisomer Control: The 4-bromophenyl isomer is a common impurity in commercial 1,2-dibromobenzene supplies.[1][2] It has a very similar polarity to the 2-bromo product.[1][2] Do not rely on "Area %" alone; spike the sample with a known 4-bromo standard to confirm retention time separation.[1][2]

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 2757153, 1-(2-Bromophenyl)piperazine. Retrieved from [Link][1][2]

  • European Medicines Agency. (2013).[1][2] Assessment Report: Vortioxetine (Discussion of piperazine intermediates and impurities). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Guidance for Industry: M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link][1][2]

Sources

Safety & Regulatory Compliance

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